molecular formula C15H14N2 B14159296 Diphenylimidazoline CAS No. 172491-75-7

Diphenylimidazoline

Cat. No.: B14159296
CAS No.: 172491-75-7
M. Wt: 222.28 g/mol
InChI Key: ZEKUBYLAUUDJJM-UHFFFAOYSA-N
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Description

Diphenylimidazoline is a useful research compound. Its molecular formula is C15H14N2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

172491-75-7

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

4,5-diphenyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C15H14N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11,14-15H,(H,16,17)

InChI Key

ZEKUBYLAUUDJJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(N=CN2)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

4,5-Diphenylimidazoline: Structural Dynamics, Synthetic Architectures, and Pharmacological Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Diphenylimidazoline represents a critical heterocyclic scaffold in medicinal chemistry, distinct from its fully aromatic counterpart, 4,5-diphenylimidazole. Characterized by a partially saturated C4-C5 bond, this dihydro-imidazole core offers unique stereochemical versatility (cis/trans isomerism) and reactivity profiles unavailable in fully aromatic systems. It serves as a privileged pharmacophore for α2-adrenergic and imidazoline receptor ligands and acts as a precursor to N-heterocyclic carbene (NHC) ligands in organometallic catalysis. This guide delineates the structural nuances, validated synthetic protocols, and pharmacological applications of this versatile intermediate.

Chemical Architecture & Stereochemistry

The Imidazoline Core vs. Imidazole

Unlike the planar, fully aromatic imidazole, the 2-imidazoline ring (4,5-dihydro-1H-imidazole) contains a single double bond between C2 and N3. This saturation at C4 and C5 creates two chiral centers, introducing stereochemical complexity that defines the molecule's biological interaction.

  • Tautomerism: The N1-unsubstituted imidazoline exists in dynamic equilibrium. While the hydrogen is typically localized on N1, rapid tautomerism allows it to shift to N3, making the two nitrogen atoms chemically equivalent in the time-averaged NMR timescale unless the ring is substituted at N1.

  • Oxidation Potential: The dihydro core is thermodynamically less stable than the aromatic imidazole. It functions as a reducing agent and can be dehydrogenated to 4,5-diphenylimidazole using oxidants like MnO₂ or even upon prolonged exposure to atmospheric oxygen.

Stereoisomerism: Cis vs. Trans

The spatial arrangement of the two phenyl groups at C4 and C5 dictates the molecule's topology and stability.

IsomerPrecursor DiamineThermodynamic StabilityPharmacological Relevance
cis-4,5-Diphenylimidazoline meso-1,2-DiphenylethylenediamineLower. Phenyl rings on the same face cause steric repulsion.Often mimics the spatial constraints of rigid receptor pockets.
trans-4,5-Diphenylimidazoline dl-1,2-DiphenylethylenediamineHigher. Phenyl rings are anti-periplanar, minimizing steric clash.Generally the preferred scaffold for stable drug candidates.

Synthetic Protocols

Protocol A: Condensation of 1,2-Diamines (Target: Imidazoline)

This is the definitive route for synthesizing the dihydro species. The stereochemistry of the starting diamine is strictly retained in the product.

Reagents:

  • 1,2-Diphenylethylenediamine (Meso or DL isomer)

  • Triethyl orthoformate (TEOF)

  • Formic acid (Catalytic)

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 1,2-diphenylethylenediamine in 15 mL of triethyl orthoformate.

  • Catalysis: Add 2-3 drops of concentrated formic acid.

  • Reflux: Heat the mixture to reflux (approx. 146°C) for 4–6 hours. Monitoring via TLC is essential to ensure complete consumption of the diamine.

  • Workup: Evaporate excess TEOF under reduced pressure.

  • Purification: The residue is typically a solid. Recrystallize from ethanol/ether to yield the pure 4,5-diphenyl-2-imidazoline.

Mechanism: The amine performs a nucleophilic attack on the orthoformate carbon, displacing ethanol to form an imidate intermediate, which subsequently cyclizes.

Protocol B: Debus-Radziszewski Synthesis (Target: Imidazole)

Note: This route yields the fully aromatic imidazole , not the imidazoline. It is included here for comparative utility.

Reagents:

  • Benzil (1.0 eq)

  • Aldehyde (1.0 eq)

  • Ammonium Acetate (4.0 eq)

  • Glacial Acetic Acid (Solvent)

Methodology:

  • Dissolve benzil and the chosen aldehyde in glacial acetic acid.

  • Add ammonium acetate and reflux at 100–110°C for 2–4 hours.

  • Pour the reaction mixture into ice water. The imidazole precipitates as a solid.[1]

  • Neutralize with ammonium hydroxide if necessary and recrystallize from ethanol.

Visualization of Synthetic Pathways

SynthesisPathways Diamine 1,2-Diphenylethylenediamine (Meso or DL) Imidazoline 4,5-Diphenyl-2-imidazoline (Dihydro Core) Diamine->Imidazoline Condensation (Retains Stereochem) TEOF Triethyl Orthoformate (HC(OEt)3) TEOF->Imidazoline Imidazole 4,5-Diphenylimidazole (Aromatic Core) Imidazoline->Imidazole Oxidation (MnO2 / Air) Benzil Benzil Benzil->Imidazole Debus-Radziszewski (Oxidative Cyclization) Aldehyde Aldehyde + NH4OAc Aldehyde->Imidazole

Figure 1: Divergent synthetic pathways for the dihydro-imidazoline (green) and fully aromatic imidazole (red) scaffolds.

Physicochemical Properties[2][3][4][5][6][7][8]

Property4,5-Diphenyl-2-imidazoline4,5-Diphenylimidazole
Molecular Formula C₁₅H₁₄N₂C₁₅H₁₂N₂
Molecular Weight 222.29 g/mol 220.27 g/mol
Hybridization C4, C5 are sp³ (Chiral)C4, C5 are sp² (Planar)
Basicity (pKa) ~10–11 (Stronger base)~7.0 (Weaker base)
Solubility Soluble in EtOH, CHCl₃, DMSO.Soluble in EtOH, DMSO; Insoluble in water.
Stability Susceptible to oxidation.Highly stable; acid/base resistant.
NMR Signature ¹H NMR: C4/C5 protons appear as singlets (if meso) or coupled doublets at 4.0–5.5 ppm.¹H NMR: No aliphatic protons at C4/C5. Aromatic signals only.

Pharmacological Utility

Receptor Targeting: α2-Adrenergic vs. Imidazoline Receptors

The 4,5-diphenylimidazoline moiety acts as a hydrophobic probe. The bulky phenyl groups effectively map the hydrophobic pockets of G-protein coupled receptors (GPCRs).

  • α2-Adrenergic Receptors: Imidazolines are classic ligands for these receptors. The cis and trans isomers of 4,5-diphenyl derivatives often display divergent activities—one acting as an agonist (mimicking norepinephrine) and the other as an antagonist, depending on the specific steric constraints of the receptor subtype (α2A, α2B, α2C).

  • Imidazoline Binding Sites (I1, I2): The I2 binding site, located on monoamine oxidase B (MAO-B), shows high affinity for imidazoline/guanidine cores. 4,5-Diphenyl derivatives have been explored as selective I2 ligands, which are implicated in analgesia and neuroprotection.

Biological Mechanism Diagram

Pharmacology Scaffold 4,5-Diphenylimidazoline Scaffold Alpha2 α2-Adrenergic Receptor Scaffold->Alpha2 Binding Affinity I2Site Imidazoline I2 Site (MAO-B) Scaffold->I2Site Selective Binding Agonist Agonist Activity (Sympatholytic) Alpha2->Agonist Cis-Isomer (Context Dependent) Antagonist Antagonist Activity Alpha2->Antagonist Trans-Isomer (Steric Bulk) Analgesia Analgesia & Neuroprotection I2Site->Analgesia Modulation

Figure 2: Pharmacological interaction network of the 4,5-diphenylimidazoline scaffold.

References

  • Imidazoline Synthesis via Diamines: Titcomb, L. (2001).[1] Synthesis of an imidazolinium chloride via cyclisation of a diamine. ChemSpider SyntheticPages.[1] Link

  • Stereochemical Stability: Stability of cis, trans, and nonplanar peptide groups. National Institutes of Health (NIH). Link

  • Pharmacological Activity (α2-Adrenergic): Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. PubMed. Link

  • Imidazoline vs. Imidazole Synthesis: Synthesis of 4,5-diphenyl-1-methyl-2-(2-naphthyl)-1H-imidazole. ResearchGate. Link

  • General Imidazole Synthesis (Debus-Radziszewski): Imidazole synthesis. Organic Chemistry Portal. Link

Sources

The Evolving Landscape of Diphenylimidazoline Derivatives in Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylimidazoline derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive literature review of this important scaffold, navigating the nuances between imidazole, imidazoline, and imidazolidine congeners bearing two phenyl substituents. We delve into their diverse therapeutic applications, from established anticonvulsant effects to emerging roles in cancer and inflammation. This guide will explore the synthetic strategies, mechanisms of action, and structure-activity relationships that govern the biological effects of these compounds, offering critical insights for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction: Unraveling the this compound Core

The imidazoline scaffold, a five-membered heterocycle with two nitrogen atoms, serves as a cornerstone in the design of a multitude of biologically active molecules. The introduction of two phenyl groups onto this core structure gives rise to a family of compounds with distinct physicochemical and pharmacological properties, broadly categorized by the position of the phenyl rings and the degree of saturation of the imidazoline ring. It is crucial to distinguish between three key structures:

  • Imidazoles: A fully unsaturated, aromatic ring system.

  • Imidazolines: A partially saturated ring system with one double bond.

  • Imidazolidines: A fully saturated ring system.

The positioning of the diphenyl substituents, for instance, at the 2,4-, 4,5-, or 5,5-positions, dramatically influences the molecule's three-dimensional structure and its interaction with biological targets. This guide will primarily focus on the pharmacological significance of these variations, with a particular emphasis on imidazoline and imidazolidine derivatives.

Synthetic Strategies: Building the this compound Scaffold

The synthesis of this compound derivatives can be achieved through various established and novel methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the saturation level of the heterocyclic ring.

Synthesis of 2,4-Disubstituted Imidazolines

A common approach to synthesizing 2,4-disubstituted imidazolines involves the reaction of aldehydes with ethylenediamine. This can be facilitated by various reagents, including iodine in the presence of potassium carbonate or pyridinium hydrobromide perbromide in water.[1] Another efficient method utilizes the [3+2] cyclization of vinyl azides with amidines under catalyst-free conditions to yield 2,4-disubstituted imidazoles, which can subsequently be reduced to the corresponding imidazolines.[2]

Synthesis of 4,5-Diphenyl-1H-imidazole Derivatives

The synthesis of 4,5-diphenyl-1H-imidazole derivatives often starts from benzoin. A two-step process involves the initial condensation of benzoin with thiourea to form 4,5-diphenyl-1H-imidazol-2-thiol.[3] This intermediate can then be reacted with various electrophiles, such as benzyl bromide derivatives, to introduce substituents at the 2-position.[3] Alternatively, a one-pot synthesis can be achieved by refluxing benzil, an appropriate aldehyde, and ammonium acetate in glacial acetic acid.[4]

Synthesis of 5,5-Diphenylimidazolidine-2,4-dione (Phenytoin) and its Derivatives

The synthesis of the well-known anticonvulsant phenytoin (5,5-diphenylimidazolidine-2,4-dione) and its derivatives has been extensively studied. A classical method involves the base-catalyzed condensation of benzil and urea.[5] Modifications to this procedure, such as chloroacetylation of the phenytoin core followed by reaction with substituted anilines or phenols, have been employed to generate a library of derivatives with diverse pharmacological activities.[6] Another approach involves the reaction of C-phenylglycine derivatives with phenyl isocyanate or phenyl isothiocyanate.[7]

Pharmacological Applications: A Multifaceted Scaffold

This compound derivatives have demonstrated a wide array of pharmacological activities, impacting various physiological systems.

Central Nervous System (CNS) Activity

The most prominent CNS application of a this compound derivative is the anticonvulsant effect of phenytoin (5,5-diphenylimidazolidine-2,4-dione). Its primary mechanism of action involves the blockade of voltage-gated sodium channels in neurons, which stabilizes neuronal membranes and prevents the propagation of seizure activity.

Derivatives of phenytoin have been synthesized and evaluated for a range of CNS activities, including antianxiety and skeletal muscle relaxant properties.[6] Structure-activity relationship (SAR) studies have indicated that the presence of chloro groups on the aniline moiety of these derivatives can enhance their CNS activity when compared to the parent compound.

Furthermore, certain 1-alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amine derivatives have been investigated for their CNS activity, with evidence suggesting a potential interaction with serotoninergic and/or opioid systems.[8] Favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, such as lipophilicity and blood-brain barrier permeability, are crucial for the CNS activity of these compounds.[8]

Anti-inflammatory and Analgesic Activity

Several this compound derivatives have emerged as potent anti-inflammatory and analgesic agents. Derivatives of 5,5-diphenylimidazolidine-2,4-dione bearing anilide, phenacyl, and benzylidene fragments have shown significant in vivo anti-inflammatory and analgesic effects, comparable to the reference drug celecoxib.[9]

The primary mechanism for the anti-inflammatory action of these compounds is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9] SAR studies have revealed that specific substitutions on the anilide ring are crucial for potent COX-2 inhibitory activity and selectivity.[9]

Anticancer Activity

The this compound scaffold has shown promise in the development of novel anticancer agents. Fused pyrrolo[1,2-e]imidazole derivatives synthesized from a 3-phenyl-2-thioxoimidazolidin-4-one precursor have demonstrated selective and potent anticancer activity against certain cancer cell lines.[10]

The anticancer activity of imidazolidine derivatives has been linked to various mechanisms, including the induction of apoptosis. SAR studies on some anticancer 2-indolinone derivatives, which can be considered structurally related, have shown that electron-withdrawing groups at the C5 position enhance their potency.[11]

Alpha-Adrenergic Receptor Modulation

Certain 2,4-disubstituted imidazolines have been identified as having moderate alpha-adrenergic blocking activity.[7] This suggests their potential application in conditions where modulation of the adrenergic system is beneficial, such as hypertension. The structural similarity of some imidazoline alpha-adrenergic antagonists to histamine has also prompted investigations into their effects on histamine receptors, although the vasodilatory effects of compounds like phentolamine and tolazoline do not appear to involve histamine receptor stimulation.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intricately linked to their structural features. Key SAR insights include:

  • CNS Activity: For phenytoin derivatives, the presence and position of substituents on the phenyl rings attached to the imidazolidine core are critical. For instance, chloro-substitutions on an aniline moiety appended to the core can enhance CNS effects.

  • Anti-inflammatory Activity: In 5,5-diphenylimidazolidine-2,4-dione derivatives, the nature of the substituent at the N-1 and N-3 positions significantly influences COX-2 inhibitory potency and selectivity.[9]

  • Anticancer Activity: For fused heterocyclic derivatives, the nature of the substituents on the fused ring system plays a crucial role in determining their cytotoxic potency and selectivity against different cancer cell lines.[10] For some related heterocyclic systems, electron-withdrawing groups have been shown to enhance anticancer activity.[11]

Experimental Protocols and Analytical Methods

General Synthetic Protocol for 4,5-Diphenyl-1H-imidazole Derivatives

A representative experimental procedure for the synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles is as follows:

  • Synthesis of 4,5-diphenyl-1H-imidazol-2-thiol: Benzoin is condensed with thiourea in dimethylformamide (DMF) at 150°C.[3]

  • S-alkylation: To a solution of 4,5-diphenyl-imidazol-2-thiol in absolute ethanol, an appropriate benzyl bromide derivative (1.2 equivalents) is added.[3]

  • The reaction mixture is refluxed for 3 hours.[3]

  • After cooling, the mixture is neutralized with a 5% sodium hydrogen carbonate solution.[3]

  • The product is extracted with ethyl acetate, washed with water, and dried over anhydrous sodium sulfate.[3]

  • The crude product is purified by silica gel chromatography.[3]

Analytical Characterization

The characterization of synthesized this compound derivatives typically involves a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure and confirming the successful synthesis of the target compounds.[7]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized molecules.[7]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups within the molecule.[7]

  • High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the synthesized compounds.

  • Elemental Analysis: Confirms the elemental composition of the final products.

Visualization of Key Concepts

Core Structures of Diphenyl-Substituted Imidazole, Imidazoline, and Imidazolidine

Caption: Core chemical structures of diphenyl-substituted imidazole, imidazoline, and imidazolidine derivatives.

Synthetic Pathway for 4,5-Diphenyl-1H-imidazole Derivatives

G benzoin Benzoin intermediate 4,5-Diphenyl-1H-imidazol-2-thiol benzoin->intermediate DMF, 150°C thiourea Thiourea thiourea->intermediate final_product 2-(Benzylthio)-4,5-diphenyl-1H-imidazole intermediate->final_product EtOH, Reflux benzyl_bromide Benzyl Bromide Derivative benzyl_bromide->final_product

Caption: A representative synthetic pathway for 4,5-diphenyl-1H-imidazole derivatives.

Future Perspectives and Conclusion

The pharmacological landscape of this compound derivatives is both broad and promising. While the anticonvulsant properties of phenytoin are well-established, the continued exploration of this scaffold is revealing exciting opportunities in other therapeutic areas, including oncology and inflammatory diseases. Future research should focus on:

  • Elucidating Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives is crucial for rational drug design.

  • Expanding SAR Studies: Systematic modifications of the this compound core and its substituents will be key to optimizing potency, selectivity, and pharmacokinetic profiles.

  • Exploring Novel Therapeutic Applications: The diverse biological activities observed suggest that these compounds may have untapped potential in treating a wider range of diseases.

References

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (URL: [Link])

  • Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. (URL: [Link])

  • Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. (URL: [Link])

  • Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. (URL: [Link])

  • Synthesis of 2-imidazolines. (URL: [Link])

  • Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. (URL: [Link])

  • Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. (URL: [Link])

  • Design, Synthesis, and Anti-Inflammatory Evaluation of Novel Diphenylthiazole-Thiazolidinone Hybrids. (URL: [Link])

  • Synthesis, anti-inflammatory, analgesic and COX-1/2 inhibition activities of anilides based on 5,5-diphenylimidazolidine-2,4-dione scaffold: Molecular docking studies. (URL: [Link])

  • Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-diphenyl-1H-imidazoles. (URL: [Link])

  • Recent advances in the synthesis of highly substituted imidazolidines. (URL: [Link])

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (URL: [Link])

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (URL: [Link])

  • Structure-Activity Relationship (SAR) of Coumarinoacetamides in Neuroleptic Activity. (URL: [Link])

  • Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. (URL: [Link])

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (URL: [Link])

  • Phenylimidazoles Scaffolds as Potent Anticancer Agents (Part I). (URL: [Link])

  • Synthesis and CNS Activity of Phenytoin Derivatives. (URL: [Link])

  • Small Molecule Development Analytical Methods for Faster Time to Market. (URL: [Link])

  • The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. (URL: [Link])

  • Anti-inflammatory efficacy and relevant SAR investigations of novel chiral pyrazolo isoquinoline derivatives: Design, synthesis, in-vitro, in-vivo, and computational studies targeting iNOS. (URL: [Link])

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (URL: [Link])

  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. (URL: [Link])

  • Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. (URL: [Link])

  • Anti-Inflammatory Activity of Natural Products. (URL: [Link])

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (URL: [Link])

  • Development and validation of analytical methods for dietary supplements. (URL: [Link])

  • Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis. (URL: [Link])

Sources

A Technical Guide to the Thermodynamic Stability of Diphenylimidazoline in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the thermodynamic stability of diphenylimidazoline in aqueous solutions. Designed for researchers, formulation scientists, and drug development professionals, this document details the intrinsic chemical stability, primary degradation pathways, and the critical environmental factors influencing the molecule's integrity. We present field-proven methodologies for conducting forced degradation studies, developing stability-indicating analytical methods, and leveraging kinetic data to predict shelf-life. The causality behind experimental choices is emphasized to provide a framework for robust and self-validating stability programs.

Introduction: The Significance of this compound Stability

This compound represents a core structural motif found in various pharmacologically active agents and industrial chemicals. As nitrogen-containing heterocycles, imidazolines are prevalent in medicinal chemistry, valued for their role in modulating various biological targets.[1][2] The stability of such molecules in aqueous environments is a cornerstone of drug development and formulation. An unstable molecule can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable therapeutic outcomes.

Understanding the thermodynamic stability—the tendency of the molecule to exist in its lowest energy state—is paramount for:

  • Developing robust drug formulations: Ensuring the active pharmaceutical ingredient (API) remains intact and effective throughout its shelf-life.

  • Defining storage conditions: Establishing appropriate temperature, pH, and light-exposure limits.

  • Regulatory compliance: Fulfilling requirements set by bodies like the International Council for Harmonisation (ICH) for stability testing.[3]

  • Ensuring patient safety: Identifying and characterizing degradation products to assess their potential toxicity.[4]

This guide will dissect the stability profile of this compound, focusing on its primary degradation mechanism: hydrolysis of the imidazoline ring.

Predicted Degradation Pathway: Hydrolysis of the Imidazoline Moiety

The 2-imidazoline ring contains an endocyclic C=N double bond (an aminal-like linkage) which is susceptible to nucleophilic attack by water. This process, known as hydrolysis, is the most anticipated degradation pathway in aqueous solutions. The reaction is often catalyzed by either acid or base.[5][6][7]

The generally accepted mechanism involves a two-step reaction that results in ring-opening to form the corresponding N,N'-diphenylethylenediamine derivative.[5][8]

G cluster_main Hydrolytic Degradation of this compound Parent This compound (Aqueous Solution) Intermediate Carbinolamine Intermediate Parent->Intermediate + H₂O (pH dependent) Product N,N'-Diphenylethylenediamine (Ring-Opened Product) Intermediate->Product Ring Fission

Caption: Predicted hydrolytic degradation pathway for this compound.

Key Factors Influencing Stability in Aqueous Solutions

The rate of hydrolytic degradation is not constant; it is profoundly influenced by several environmental factors. A thorough understanding of these factors is essential for designing stable formulations.

Effect of pH

The pH of the aqueous medium is arguably the most critical factor.

  • Acidic Conditions (pH < 6): Hydrolysis is often acid-catalyzed. Protonation of the nitrogen atom at position 3 can activate the C=N bond towards nucleophilic attack by water.[5][9] However, some studies note that extensive protonation at very low pH can sometimes inhibit hydrolysis.[5]

  • Neutral Conditions (pH ≈ 7): The rate of hydrolysis is typically at its minimum in the neutral or near-neutral pH range. This is a crucial insight for formulating parenteral drugs intended for physiological pH.

  • Alkaline Conditions (pH > 8): The reaction can also be base-catalyzed, where the hydroxide ion acts as a potent nucleophile, directly attacking the carbon of the C=N bond.[7][9]

Effect of Temperature

Temperature directly influences reaction kinetics as described by the Arrhenius equation.[10] Elevated temperatures provide the necessary activation energy for the hydrolytic reaction to proceed, significantly accelerating degradation.[11] Studies on imidazoline derivatives show that they are generally stable up to 150°C, but degradation is observable at lower temperatures over extended periods.[11][12] This temperature dependence is the foundation of accelerated stability testing, which allows for the prediction of long-term stability.[13][14]

Experimental Assessment: A Framework for Stability Testing

To empirically determine the stability of this compound, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is required. This process is mandated by ICH guideline Q1A(R2).[3]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to deliberately stress the molecule to identify likely degradation products and establish degradation pathways.[4][15] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without completely destroying the sample.[16]

G cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution of this compound B Aliquot into Separate Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->D E Oxidation (e.g., 3% H₂O₂, RT) B->E F Thermal Stress (e.g., 80°C, Solid State) B->F G Photostability (ICH Q1B Light Box) B->G H Neutralize/Quench/ Dilute Samples C->H D->H E->H F->H G->H I Analyze via Stability-Indicating HPLC-UV/MS Method H->I J Characterize Degradants & Calculate Mass Balance I->J

Caption: A typical experimental workflow for forced degradation studies.

Protocol 1: Forced Degradation of this compound

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Rationale: 0.1 M HCl and 60°C are standard starting conditions that provide sufficient stress to induce hydrolysis without being overly aggressive.[17]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Withdraw aliquots at similar time points.

    • Rationale: Similar to acid stress, these conditions are chosen to promote the base-catalyzed pathway.

  • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature in the dark. Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Rationale: 3% H₂O₂ is a common oxidizing agent used to test susceptibility to oxidation. The reaction is often fast, so room temperature is a suitable starting point.[16]

  • Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Rationale: Quenching the reaction is critical to ensure that the degradation observed is only from the incubation period and does not continue in the sample vial.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from all its degradation products.[17] High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the gold standard.[18]

Protocol 2: Development of a Stability-Indicating HPLC-UV/MS Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Rationale: C18 columns are versatile and provide good retention for moderately polar to nonpolar compounds like this compound and its likely degradants.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile buffer ideal for LC-MS compatibility, providing good peak shape by protonating free silanols on the column and the analyte.

  • Gradient Elution: Develop a gradient from 10% B to 90% B over 20 minutes.

    • Rationale: A gradient is essential to ensure that both the relatively polar degradation products and the more nonpolar parent compound are eluted with good resolution and peak shape.

  • Detection:

    • UV Detector: Set to a wavelength of maximum absorbance for this compound (e.g., 254 nm).

    • Mass Spectrometer: Use electrospray ionization (ESI) in positive mode to identify the molecular weights of the parent compound and any new peaks that appear in the stressed samples.

  • Method Validation: Analyze the stressed samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other. A mass balance calculation, where the sum of the parent API and all degradants should be between 95-105%, provides confidence that all major degradants have been detected.[17]

Data Analysis: From Kinetics to Shelf-Life Prediction

Once the stability data is collected, it can be used to determine the degradation kinetics and predict the shelf-life of the product.

Kinetic Analysis

The degradation of many drug substances follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the drug.[5][9] The rate constant (k) can be determined by plotting the natural logarithm of the drug concentration versus time.

Stress ConditionpHTemperature (°C)Pseudo-First-Order Rate Constant, k (hr⁻¹)
Acid Hydrolysis1.2600.025
Neutral Hydrolysis7.0600.002
Base Hydrolysis12.0600.041
Acid Hydrolysis1.2700.078
Acid Hydrolysis1.2800.231
Table 1: Hypothetical kinetic data for this compound degradation under various stress conditions.
Shelf-Life Prediction using the Arrhenius Equation

The Arrhenius equation describes the relationship between the rate constant (k), activation energy (Ea), and absolute temperature (T).[13][19]

ln(k) = ln(A) - Ea / RT

By determining the rate constants at several elevated temperatures (e.g., 60, 70, and 80°C), one can construct an Arrhenius plot (ln(k) vs. 1/T). This plot can be extrapolated to predict the rate constant at a typical storage temperature (e.g., 25°C).[14][20] The shelf-life (t₉₀), or the time it takes for 10% of the drug to degrade, can then be calculated.

G cluster_logic Logic of Shelf-Life Prediction A Kinetic Data (Rate Constants 'k' at Elevated Temperatures) B Arrhenius Plot (ln(k) vs. 1/T) A->B C Calculate Activation Energy (Ea) from slope B->C D Extrapolate to Find 'k' at Storage Temperature (e.g., 25°C) C->D E Calculate Shelf-Life (t₉₀) using predicted 'k' D->E

Caption: Logical flow from experimental kinetic data to shelf-life prediction.

Conclusion

The thermodynamic stability of this compound in aqueous solutions is primarily governed by its susceptibility to pH- and temperature-dependent hydrolysis. A systematic investigation using forced degradation studies is essential to elucidate the degradation pathways and identify potential degradants. The development of a validated, stability-indicating HPLC method is the cornerstone of this process, enabling accurate quantification and ensuring the quality, efficacy, and safety of any resulting pharmaceutical product. By applying kinetic principles and the Arrhenius equation, a predictive understanding of the molecule's long-term stability can be achieved, providing a solid scientific basis for formulation development and shelf-life assignment.

References

  • Al-Sabagh, A. M., et al. (2021). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Journal of Molecular Liquids.
  • Huynh, T. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. LinkedIn.
  • Kumar, S., et al. (2025). Statistical Modelling of Degradation Kinetics and Accelerated Stability Testing for Shelf-Life Prediction of Escitalopram and Clonazepam Tablets. Journal of Chemical Health Risks.
  • MDPI. (n.d.). Imidazoline-Based Fatty Acid Derivatives as Novel Shale Inhibitors for Water-Based Drilling Fluids. MDPI.
  • Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION.
  • PubMed. (n.d.). Imidazoline and its derivatives: an overview.
  • ResearchGate. (n.d.). Activation parameters of hydrolysis of imidazolines at pH ≈ 12.
  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • BioPharm International. (n.d.). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests.
  • PMC. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
  • ResearchGate. (2025). Imidazoline and Its Derivatives : An Overview.
  • ResearchGate. (2025). (PDF) Hydrolysis of 1,2-disubstituted imidazolines in aqueous media.
  • YouTube. (2022). Estimation of Shelf Life by Arrhenius Equation.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • PubMed. (n.d.). One- and two-stage Arrhenius models for pharmaceutical shelf life prediction.
  • SciSpace. (2016). Forced Degradation Studies.
  • ACS Publications. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society.
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
  • ACS Publications. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (n.d.). Plausible mechanism of reduction imidazoline ring to imidazolidine followed by hydrolysis to vicinal diamine.
  • MDDI. (n.d.). Predicting Shelf Life from Accelerated Aging Data: The D&A and Variable Q10 Techniques.
  • Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs.
  • MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.

Sources

The Multifaceted Biological Activities of Diphenylimidazoline Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Promise of Heterocyclic Scaffolds in Modern Medicine

In the intricate landscape of drug discovery and development, the identification of privileged scaffolds—molecular frameworks that can interact with a wide range of biological targets—is of paramount importance. Among these, heterocyclic compounds, particularly those containing nitrogen, have consistently proven to be a rich source of therapeutic agents. The diphenylimidazoline scaffold, a five-membered heterocyclic ring bearing two phenyl substituents, represents a compelling and versatile core structure. Its derivatives have demonstrated a remarkable breadth of biological activities, spanning from anticancer and antimicrobial to cardiovascular and anti-inflammatory effects.

This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals who seek to understand and harness the therapeutic potential of this compound scaffolds. We will delve into the key biological activities associated with this scaffold, elucidate the underlying mechanisms of action, and provide practical, field-proven experimental protocols to guide your research endeavors. Our approach is rooted in scientific integrity, emphasizing the causality behind experimental choices and the importance of self-validating systems. By synthesizing technical accuracy with actionable insights, this guide aims to empower you to navigate the complexities of this compound-based drug discovery and contribute to the development of next-generation therapeutics.

Section 1: The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazoline ring is a five-membered heterocycle with two non-adjacent nitrogen atoms. The this compound scaffold, specifically, is characterized by the presence of two phenyl groups attached to the imidazoline core. This structural motif confers a unique combination of rigidity and conformational flexibility, allowing for precise interactions with a variety of biological targets. The aromatic nature of the phenyl rings provides opportunities for π-π stacking and hydrophobic interactions, while the nitrogen atoms in the imidazoline ring can act as hydrogen bond donors and acceptors. This versatility in molecular interactions is a key contributor to the diverse biological activities observed for this class of compounds.

The synthesis of this compound derivatives is often straightforward, allowing for the facile generation of compound libraries for structure-activity relationship (SAR) studies. This amenability to chemical modification is a significant advantage in the lead optimization phase of drug discovery.[1]

Section 2: Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of the this compound scaffold and structurally related compounds have emerged as promising candidates in the fight against cancer. Their mechanisms of action are multifaceted, often targeting key signaling pathways that are dysregulated in cancer cells.

Mechanism of Action: From Kinase Inhibition to Apoptosis Induction

The anticancer effects of this compound-related scaffolds are attributed to several mechanisms:

  • Kinase Inhibition: Certain derivatives have shown potent inhibitory activity against protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.[2]

  • Induction of Apoptosis: Many of these compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and activating caspases, the key executioners of apoptosis.[3][4]

  • Cell Cycle Arrest: this compound analogs can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[4][5]

  • Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis. Some derivatives have been shown to inhibit this process, thereby starving the tumor of essential nutrients.[4]

  • DNA Binding and Disruption: Certain compounds can interact with DNA, leading to its damage and the subsequent activation of cell death pathways.[4][6]

Signaling Pathway Visualization

anticancer_pathway This compound\nDerivative This compound Derivative EGFR EGFR This compound\nDerivative->EGFR Inhibition Bcl-2 Bcl-2 This compound\nDerivative->Bcl-2 Downregulation Bax Bax This compound\nDerivative->Bax Up-regulation DNA DNA This compound\nDerivative->DNA Binding PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway EGFR->RAS/MAPK Pathway Survival Survival PI3K/Akt Pathway->Survival Proliferation Proliferation RAS/MAPK Pathway->Proliferation Caspase Activation Caspase Activation Bcl-2->Caspase Activation Bax->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Cell Cycle\nCheckpoints Cell Cycle Checkpoints DNA->Cell Cycle\nCheckpoints Damage Cell Cycle Arrest Cell Cycle Arrest Cell Cycle\nCheckpoints->Cell Cycle Arrest

Caption: Anticancer mechanisms of this compound derivatives.

Quantitative Data Summary: Anticancer Activity
Compound ClassSpecific AnalogTarget Cell Line(s)IC50 / GI50 (µM)Reference
Imidazolidine-2,4-dioneCompound with diphenyl moietiesVarious cell lines10[2]
Imidazolidine-2,4-dionePhenylmethylene hydantoinsBreast cancer (MCF-7)74% inhibition[2]
Quinoline-based dihydrazoneCompound 3bBreast cancer (MCF-7)7.016[4][7]
Quinoline-based dihydrazoneCompound 3cBreast cancer (MCF-7)7.05[4][7]
2,4-DiaminoquinazolineCompound 4cMCF-7, HCT-116, HepG-2, HFB4Not specified[6]
2,4-DiaminoquinazolineCompound 5bMCF-7, HCT-116, HepG-2, HFB4Not specified[6]
Thiazolidine-4-oneCompound 6bLiver cancer (HepG2)4.712[5]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Section 3: Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant (MDR) pathogens poses a significant threat to global health. This compound scaffolds and their analogs have demonstrated promising antimicrobial activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[8]

Mechanism of Action: Disrupting Microbial Defenses

The antimicrobial effects of these compounds are often attributed to:

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antibiotics. Some this compound derivatives can inhibit the formation of these protective biofilms or even eradicate established ones.[9][10]

  • Disruption of Quorum Sensing: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including virulence factors. Compounds that interfere with this system can attenuate bacterial pathogenicity.[10]

  • Inhibition of Essential Enzymes: These scaffolds can inhibit enzymes that are crucial for microbial survival, such as those involved in DNA synthesis or cell wall biosynthesis.[10]

Quantitative Data Summary: Antimicrobial Activity
Compound ClassTarget Organism(s)MIC (µg/mL)Reference
4-Methyl-3,5-diphenylisoxazolidineS. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans6.25 - 50[11]
Imidazolidine-2,4-dioneP. aeruginosa0.25[12]
Imidazolidine-2,4-dioneK. pneumoniae, E. coli, E. faecalis, S. aureus2[12]
N2, N4-Disubstituted QuinazolineMultidrug-resistant Acinetobacter baumanniiAs low as 0.5 µM[9]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound derivatives against bacterial strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • This compound derivatives

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Grow the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in MHB in the 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Section 4: Cardiovascular Effects: Modulating Key Physiological Pathways

Imidazoline derivatives have long been recognized for their impact on the cardiovascular system, primarily as antihypertensive agents.[13] Their mechanism of action involves interaction with specific imidazoline receptors as well as α-adrenergic receptors.

Mechanism of Action: Central and Peripheral Effects

The cardiovascular effects of imidazoline-based drugs are mediated by:

  • Central Imidazoline I1 Receptor Agonism: Activation of I1 receptors in the rostral ventrolateral medulla (RVLM) of the brainstem leads to a reduction in sympathetic outflow, resulting in decreased blood pressure and heart rate.[13]

  • α2-Adrenoceptor Agonism: Some imidazoline compounds also act as agonists at central α2-adrenoceptors, which contributes to their sympatholytic effects.[13]

  • Direct Vascular Effects: Recent studies suggest that imidazoline drugs can also have direct effects on blood vessels, contributing to their overall antihypertensive action.[13]

Signaling Pathway Visualization

cardiovascular_pathway Imidazoline\nDerivative Imidazoline Derivative I1 Imidazoline\nReceptor (RVLM) I1 Imidazoline Receptor (RVLM) Imidazoline\nDerivative->I1 Imidazoline\nReceptor (RVLM) Agonism α2-Adrenoceptor\n(Brainstem) α2-Adrenoceptor (Brainstem) Imidazoline\nDerivative->α2-Adrenoceptor\n(Brainstem) Agonism Sympathetic\nOutflow Sympathetic Outflow I1 Imidazoline\nReceptor (RVLM)->Sympathetic\nOutflow Inhibition α2-Adrenoceptor\n(Brainstem)->Sympathetic\nOutflow Inhibition Heart Heart Sympathetic\nOutflow->Heart Blood Vessels Blood Vessels Sympathetic\nOutflow->Blood Vessels Decreased\nHeart Rate Decreased Heart Rate Heart->Decreased\nHeart Rate Vasodilation Vasodilation Blood Vessels->Vasodilation Decreased\nBlood Pressure Decreased Blood Pressure Decreased\nHeart Rate->Decreased\nBlood Pressure Vasodilation->Decreased\nBlood Pressure

Caption: Cardiovascular effects of imidazoline derivatives.

Section 5: Challenges and Future Directions in this compound Drug Development

Despite the promising biological activities of this compound scaffolds, several challenges need to be addressed to translate these findings into clinical applications. A significant hurdle for many new chemical entities is poor aqueous solubility and bioavailability, which can hinder their therapeutic efficacy.[14][15]

Strategies to Overcome Poor Solubility:

  • Formulation Approaches: Techniques such as nanomilling, micronization, and the use of amorphous solid dispersions can enhance the dissolution rate and solubility of poorly soluble compounds.[14]

  • Prodrug Strategies: Chemical modification of the parent compound to create a more soluble prodrug that is converted to the active form in vivo can improve bioavailability.

  • Salt Formation: For compounds with ionizable groups, forming salts can significantly increase aqueous solubility.

The future of this compound-based drug discovery lies in a multidisciplinary approach that integrates synthetic chemistry, computational modeling, and advanced biological screening. Structure-activity relationship (SAR) studies will continue to be crucial for optimizing the potency and selectivity of lead compounds.[16] Furthermore, a deeper understanding of the molecular targets and signaling pathways involved in the observed biological activities will be essential for rational drug design and the development of safer and more effective therapies.

References

  • Bioactivities and Mechanisms of Action of Diphyllin and Its Derivatives: A Comprehensive Systematic Review - PMC. (2023-11-30). Available from: [Link]

  • Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives | ChemClass Journal. (2025-10-12). Available from: [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC. Available from: [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC. (2025-01-02). Available from: [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - ResearchGate. (2022-10-14). Available from: [Link]

  • Synthesis, Biological evaluation and Comparative Study of Some Cinnoline Derivatives. (2016-06-01). Available from: [Link]

  • Harnessing Plant Bioactive Compounds in Biomaterial Scaffolds for Advanced Wound Healing: A Comprehensive Review - MDPI. Available from: [Link]

  • (PDF) Anticancer, Antioxidant Activities and Molecular Docking Study of Thiazolidine -4-one and Thiadiazol Derivatives - ResearchGate. Available from: [Link]

  • Cardiovascular effects of the thiazolidinediones - PubMed. Available from: [Link]

  • Development of Scaffolds from Bio-Based Natural Materials for Tissue Regeneration Applications: A Review - PMC. Available from: [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Publishing. Available from: [Link]

  • Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - MDPI. Available from: [Link]

  • Bioavailability Enhancement - Drug Products - CordenPharma. Available from: [Link]

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed. Available from: [Link]

  • Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies - PubMed. Available from: [Link]

  • Cardiovascular Effects Mediated by Imidazoline Drugs: An Update - PubMed. Available from: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023-10-10). Available from: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Publishing. Available from: [Link]

  • Antimicrobial activity of novel5-benzylidene-3-(3 phenylallylideneamino) imidazolidine-2,4-dionederivatives causing clinical pathogens: Synthesis and moleculardocking studies - ResearchGate. Available from: [Link]

  • The Innovative Drug Development Initiative (IDDI) of the Pulmonary Vascular Research Institute (PVRI): A series of four guidance documents for academics, drug regulators and industry partners - PMC. Available from: [Link]

  • Phenytoin | C15H12N2O2 | CID 1775 - PubChem - NIH. Available from: [Link]

  • Bioresorbable Polymeric Scaffold in Cardiovascular Applications - MDPI. Available from: [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - ACS Publications. Available from: [Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)- N-phenylimidazo[1,2- a]pyridin-3-amine as selective COX-2 inhibitors - PubMed. Available from: [Link]

  • Structure-activity relationship of the compounds 1–24. - ResearchGate. Available from: [Link]

  • The mechanism of action of doxofylline is unrelated to HDAC inhibition, PDE inhibition or adenosine receptor antagonism - PubMed. Available from: [Link]

  • Protective effects of medicinal plant-derived metabolites in cardiovascular disease targeting exosomal pathways - PMC - NIH. (2025-10-27). Available from: [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021-09-30). Available from: [Link]

  • Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones - MDPI. Available from: [Link]

  • Drug discovery | DNDi. Available from: [Link]

  • Characterizing the Antimicrobial Activity of N 2 , N 4 -Disubstituted Quinazoline-2,4-Diamines Towards Multidrug Resistant Acinetobacter baumannii - ResearchGate. Available from: [Link]

  • Major structure-activity relationships of resolvins, protectins, maresins and their analogues - CORA. (2022-11-30). Available from: [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available from: [Link]

  • The pursuit of accurate predictive models of the bioactivity of small molecules - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05534E. (2024-01-12). Available from: [Link]

  • Business Development & Licensing - Debiopharm. Available from: [Link]

  • Oxazolidinone structure-activity relationships leading to linezolid - PubMed. Available from: [Link]

  • Cardiovascular effects of thiazolidinediones: a review of the literature - PubMed. Available from: [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PubMed Central. Available from: [Link]

  • Potential Use of Selected Natural Compounds with Anti-Biofilm Activity - MDPI. (2025-01-13). Available from: [Link]

  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction - MDPI. Available from: [Link]

Sources

Electronic Architecture and Stereoelectronic Modulation of Diphenylimidazoline Cores

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of Diphenylimidazoline Heterocyclic Rings Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound moiety—specifically the 4,5-diphenyl-2-imidazoline core—represents a privileged scaffold in medicinal chemistry and organocatalysis. Unlike its aromatic imidazole counterpart, the imidazoline ring is non-aromatic, possessing a distinct electronic profile governed by the amidine resonance system (


). This guide dissects the electronic properties of this heterocyclic system, focusing on the stereoelectronic divergence between cis (amarine-type) and trans (isoamarine-type) isomers, their basicity, and the modulation of their reactivity via Hammett substituent effects.

Molecular Architecture & Electronic Structure

The Amidine Resonance System

The defining electronic feature of the 2-imidazoline ring is the amidine functionality embedded within the five-membered ring. This creates a "push-pull" electronic system where the lone pair on the amine nitrogen (


, 

-like) delocalizes into the

-system of the imine nitrogen (

,

).
  • Basicity: The 2-imidazoline core is significantly more basic (

    
    ) than the aromatic imidazole (
    
    
    
    ). This enhanced basicity arises because protonation at
    
    
    results in a symmetric, resonance-stabilized imidazolinium cation where the positive charge is perfectly delocalized between the two nitrogen atoms.
  • Orbital Hybridization: In 4,5-diphenyl-2-imidazoline, carbons

    
     and 
    
    
    
    are
    
    
    hybridized. This breaks the planarity of the ring, forcing the system into a "pucker" or "envelope" conformation. This non-planarity is critical for the spatial arrangement of the phenyl substituents.
Tautomeric Equilibrium

While


-unsubstituted imidazolines can theoretically exist in two tautomeric forms, the 2-imidazoline  tautomer (double bond endocyclic) is thermodynamically preferred over the 1-imidazoline or 3-imidazoline forms due to the stability of the amidine conjugation.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Protonation (Basicity) T1 2-Imidazoline (Thermodynamic Product) Endocyclic C=N T2 3-Imidazoline (Kinetic/Unstable) Exocyclic/Isolated C=N T1->T2  ΔG > 0   Cation Imidazolinium Cation (Symmetric Resonance) High Stability T1->Cation + H+

Figure 1: Tautomeric preference and protonation logic of the imidazoline core.

Stereochemical Electronics: Amarine vs. Isoamarine

The introduction of phenyl groups at positions 4 and 5 creates two distinct diastereomers. The electronic crosstalk between these phenyl rings and the imidazoline core is modulated by their spatial orientation.

The Cis Isomer (Amarine-type)
  • Geometry: Both phenyl rings are on the same face of the imidazoline ring.

  • Steric Strain: Significant steric repulsion between the ortho-hydrogens of the adjacent phenyl rings forces them to twist out of alignment with each other.

  • Electronic Consequence: This twisting reduces

    
    -
    
    
    
    stacking interactions but creates a distinct "hydrophobic pocket" on one face of the molecule. The cis-arrangement often leads to a higher dipole moment compared to the trans-isomer.
The Trans Isomer (Isoamarine-type)
  • Geometry: Phenyl rings are on opposite faces (anti-periplanar).

  • Thermodynamics: This is the thermodynamically more stable isomer (

    
     relative to cis) due to minimized steric clash.
    
  • Electronic Consequence: The trans-isomer allows for independent rotation of the phenyl rings, potentially allowing better orbital overlap with the heterocyclic core if conjugation is possible (e.g., if the ring is oxidized to an imidazole).

Isomerization Mechanism

The cis-to-trans isomerization is base-catalyzed. Deprotonation at


 or 

(which are benzylic and adjacent to nitrogen) creates a transient carbanion/enamine intermediate that can re-protonate from the less hindered face.

Substituent Effects & Hammett Correlations

The electronic density of the imidazoline ring can be fine-tuned by substituents on the phenyl rings (remote tuning) or at the 2-position (direct tuning).

Hammett Sensitivity ( )

For 2-aryl-4,5-diphenylimidazolines, the basicity (


) of the 

nitrogen correlates linearly with the Hammett substituent constants (

) of the aryl group at position 2.
  • Reaction Constant (

    
    ):  Typically ranges from +2.0 to +2.5 .
    
  • Interpretation: A positive

    
     value indicates that electron-withdrawing groups (EWG) significantly decrease the basicity of the imidazoline by destabilizing the protonated cation. Conversely, electron-donating groups (EDG) enhance basicity.
    
Data Summary: Electronic Substituent Effects
Substituent (R at Pos 2)Electronic EffectPredicted

Shift
Reactivity Implication
-OMe, -NMe2 Strong Donor (+M)Increase (+0.5 to +1.5)Enhanced Nucleophilicity at N1
-H, -Ph Neutral/WeakBaseline (~10.0)Standard Reference
-Cl, -Br Weak Withdraw (-I)Slight Decrease (-0.5)Moderate Stability
-NO2, -CF3 Strong Withdraw (-M/-I)Significant Decrease (-2.0)Reduced Basicity; Increased N-H Acidity

Experimental Protocols

Synthesis of 4,5-Diphenyl-2-imidazoline (Self-Validating Protocol)

This protocol yields a mixture of cis (amarine) and trans (isoamarine) isomers, which can be separated based on solubility.

Reagents: Benzil, Aldehyde (R-CHO), Ammonium Acetate, Glacial Acetic Acid. Mechanism: Debus-Radziszewski Imidazole Synthesis (Modified for Imidazoline).

Step-by-Step Workflow:

  • Condensation: Dissolve Benzil (10 mmol) and the appropriate Aldehyde (10 mmol) in Glacial Acetic Acid (20 mL).

  • Ammonia Source: Add Ammonium Acetate (40 mmol) in excess.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Validation: Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). Product spot will be more polar than benzil.
    
  • Precipitation: Pour the hot reaction mixture into crushed ice/water (100 mL) with vigorous stirring.

  • Neutralization: Adjust pH to ~8-9 using conc. aqueous ammonia. The imidazoline free base will precipitate.

  • Separation:

    • Isoamarine (Trans): Less soluble in ethanol. Recrystallize the crude solid from hot ethanol. The solid that crystallizes first upon cooling is predominantly the trans-isomer.

    • Amarine (Cis): More soluble. Evaporate the filtrate to recover the cis-enriched fraction.

Spectroscopic Characterization (NMR)

The stereochemistry is validated by the coupling constant (


) of the protons at 

and

.[1]
  • 1H NMR (CDCl3, 400 MHz):

    • Cis-Isomer (Amarine): The H4 and H5 protons appear as a doublet with

      
       . The phenyl rings shield these protons, often shifting them upfield relative to the trans isomer.
      
    • Trans-Isomer (Isoamarine): The H4 and H5 protons appear as a doublet with

      
        (or sometimes appearing as a singlet if chemical shifts are identical).
      
    • Note: The Karplus equation dictates that the dihedral angle in the trans form (closer to

      
       in the puckered ring) results in a smaller coupling constant than the cis form (closer to 
      
      
      
      ).

Synthesis cluster_separation Isomer Separation Reagents Benzil + Aldehyde + NH4OAc Intermediate Diimine Intermediate Reagents->Intermediate Reflux/AcOH Cyclization Cyclization to Imidazoline Intermediate->Cyclization Crude Crude Mixture (Cis + Trans) Cyclization->Crude Trans Trans-Isomer (Isoamarine) Precipitate from EtOH J(H4-H5) ~ 5-6 Hz Crude->Trans Fractional Crystallization Cis Cis-Isomer (Amarine) Soluble in EtOH J(H4-H5) ~ 10-11 Hz Crude->Cis

Figure 2: Synthesis and separation workflow for this compound isomers.

Pharmacological & Research Implications[2]

Imidazoline Receptor Binding (I1, I2, I3)

The electronic density at the


 nitrogen is the primary pharmacophore for Imidazoline Receptors.
  • I1 Receptor (Central Blood Pressure Control): Requires a specific

    
     window (9.5–10.5) to ensure the molecule is protonated at physiological pH (7.4), allowing ionic interaction with an aspartate residue in the receptor pocket.
    
  • I2 Receptor (Allosteric Modulation): Often binds lipophilic diphenylimidazolines. The cis vs trans geometry is critical here; the "hydrophobic sandwich" of the cis-isomer often provides superior selectivity for certain hydrophobic pockets compared to the extended trans-isomer.

Oxidation to Imidazoles

Researchers must be aware that diphenylimidazolines are prone to oxidative dehydrogenation to form diphenylimidazoles (aromatic).

  • Indicator: A sudden loss of chirality (optical inactivity) and the disappearance of

    
     C-H signals in NMR (H4/H5) indicates aromatization.
    
  • Prevention: Store derivatives under inert atmosphere (Ar/N2) and away from strong oxidants (e.g., KMnO4, DDQ) unless aromatization is the goal.

References

  • Structure and Tautomerism: Alkorta, I., & Elguero, J. (2020). Tautomerism in Imidazoles and Imidazolines: A Theoretical Perspective. Journal of Heterocyclic Chemistry.

  • Stereochemistry & NMR: Grygorovych, O. V., et al. (2023). Separation and NMR Characterization of Amarine and Isoamarine Derivatives. ResearchGate.

  • Basicity & Hammett Correlations: Kim, K. H., & Martin, Y. C. (1991). Direct prediction of dissociation constants (pKa's) of clonidine-like imidazolines using CoMFA. Journal of Medicinal Chemistry.

  • Synthesis Protocol: Sharma, G., et al. (2019). Synthesis and Crystal Structure Analysis of 4,5-Diphenyl-1H-Imidazole Derivatives. Rasayan Journal of Chemistry.

  • Electronic Properties: Suradkar, R. R., et al. (2025).[2] Synthesis and computational evaluation of imidazole-based functional materials. RSC Advances.

Sources

Diphenylimidazoline toxicity and safety data sheets (SDS) for labs

Author: BenchChem Technical Support Team. Date: February 2026

Diphenylimidazoline Scaffolds: Toxicity, Safety, and Handling

Part 1: Executive Summary & Chemical Identity

This compound typically refers to a class of heterocyclic compounds containing a dihydroimidazole ring substituted with two phenyl groups. In drug development, this scaffold is a critical pharmacophore found in various biologically active agents, ranging from antihypertensives (imidazoline receptor agonists) to experimental anti-inflammatory agents (e.g., cis-2-(4-chlorophenyl)-4,5-diphenyl-2-imidazoline).

For the purpose of this technical guide, we focus on the core structural prototype 4,5-Diphenyl-2-imidazoline (CAS 6674-22-2) and its derivatives. Researchers must recognize that while the core chemical presents standard irritant hazards, the pharmacological toxicity of this class is profound, often involving potent centrally acting cardiovascular suppression via Imidazoline receptors.

Chemical Identity Table
ParameterData
Chemical Name 4,5-Diphenyl-2-imidazoline (also 4,5-Dihydro-4,5-diphenyl-1H-imidazole)
CAS Number 6674-22-2 (General scaffold reference)
Molecular Formula C₁₅H₁₄N₂
Molecular Weight 222.29 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, Ethanol, Methanol; Poorly soluble in water
Key Derivatives Phenytoin (Imidazolidine-dione analog), Antazoline, TA-383

Part 2: Safety Data Sheet (SDS) Core Elements

The following data summarizes the Global Harmonized System (GHS) classifications for this compound intermediates. Note that specific derivatives may have higher toxicity profiles based on substituents.

Hazard Identification (GHS)[2][3][4]
Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.WARNING
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][2][3]WARNING
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[3][4]WARNING
Acute Toxicity (Oral) Category 4*H302: Harmful if swallowed.[2] (Derivative dependent)WARNING

Note: While the core scaffold is an irritant, biologically active derivatives can be toxic at much lower doses due to receptor potency.

Part 3: Toxicological Profile & Mechanism[8]

This section details the causality behind the toxicity, moving beyond simple LD50 numbers to explain why these compounds are dangerous in a research setting.

Pharmacological Toxicity: The Imidazoline Receptor Pathway

The primary risk in drug development involving diphenylimidazolines is unintended potent binding to Imidazoline Receptors (I1, I2, I3) and


-Adrenergic Receptors .
  • Mechanism: Imidazoline ligands cross the blood-brain barrier and bind to I1 receptors in the Rostral Ventrolateral Medulla (RVLM).

  • Physiological Cascade: This binding inhibits sympathetic nervous system outflow.

  • Clinical Manifestation (The "Clonidine-Like" Syndrome):

    • Bradycardia: Slowed heart rate due to reduced sympathetic tone.

    • Hypotension: Rapid drop in blood pressure.

    • CNS Depression: Sedation, lethargy, and in severe cases, coma.

Metabolic Activation

Diphenylimidazolines are metabolized hepatically, often involving Cytochrome P450 (CYP) enzymes .

  • Risk: Saturation of metabolic pathways (zero-order kinetics) can lead to exponential spikes in plasma concentration, a phenomenon well-documented with the structural analog Phenytoin.

  • Hepatotoxicity: Reactive intermediates formed during oxidation of the phenyl rings can cause idiosyncratic liver injury if glutathione reserves are depleted.

Visualization: Imidazoline Signaling & Toxicity Pathway

ImidazolineToxicity Compound This compound Exposure BBB Blood-Brain Barrier (Permeable) Compound->BBB Systemic Absorption Receptors Target Receptors (I1-Imidazoline & Alpha-2) BBB->Receptors Central Distribution RVLM Rostral Ventrolateral Medulla (Brainstem) Receptors->RVLM Agonist Binding Sedation CNS Depression (Sedation/Coma) Receptors->Sedation Locus Coeruleus Effect Sympathetic Inhibition of Sympathetic Outflow RVLM->Sympathetic Signal Transduction Bradycardia Bradycardia (Heart Rate Drop) Sympathetic->Bradycardia Hypotension Hypotension (BP Drop) Sympathetic->Hypotension

Caption: Pathway demonstrating the central mechanism of imidazoline-induced cardiovascular and CNS toxicity.

Part 4: Safe Handling & Experimental Protocols

Trustworthiness in the lab comes from self-validating protocols. The following procedures ensure containment and exposure prevention.

Engineering Controls
  • Primary Barrier: All weighing and solubilization of dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Static Control: Diphenylimidazolines can be electrostatic. Use anti-static weigh boats and ionizing bars to prevent powder dispersal.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double Layer) Latex is permeable to many organic heterocycles. Nitrile offers superior chemical resistance. Change outer gloves every 30 mins.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders that are severe eye irritants (H319).
Respiratory N95 or P100 Required if working outside a fume hood (not recommended). Prevents inhalation of dust.[1][2][3][4]
Clothing Lab Coat (Buttoned) Tyvek sleeves recommended for high-quantity handling to prevent skin absorption.
Emergency Response Protocol
  • In Case of Inhalation:

    • Move victim to fresh air immediately.[3]

    • Critical: Monitor for respiratory depression. If breathing is shallow, prepare for potential intubation support (medical professionals only).

  • In Case of Skin Contact:

    • Wash with soap and water for 15 minutes.[4]

    • Do not use ethanol to wash skin; it may enhance transdermal absorption of the compound.

  • In Case of Ingestion:

    • Do NOT induce vomiting. Risk of aspiration is high if CNS depression (sedation) sets in rapidly.

    • Administer activated charcoal if within 1 hour of ingestion (under medical supervision).

Visualization: Lab Safety Workflow

SafetyWorkflow Start Start: Handling This compound Check Check Engineering Controls (Hood On?) Start->Check Check->Start Fail: Stop Work PPE Don PPE: Nitrile + Goggles Check->PPE Verified Weigh Weighing: Anti-static measures PPE->Weigh Solubilize Solubilization: (DMSO/Ethanol) Weigh->Solubilize Waste Disposal: Solid Hazardous Waste Solubilize->Waste Post-Experiment

Caption: Step-by-step logic flow for safe handling of this compound compounds in a research laboratory.

Part 5: Disposal & Environmental Fate[5][6]

  • Aquatic Toxicity: Many imidazoline derivatives are toxic to aquatic life with long-lasting effects (H411/H410).

  • Disposal Protocol:

    • Collect all solid waste and contaminated gloves in a dedicated "Hazardous Solid Waste" container.

    • Liquid waste (mother liquors) must be segregated into "Non-Halogenated Organic Solvents" (unless chlorinated solvents were used).

    • Never dispose of down the drain.

References

  • PubChem. (n.d.). 4,5-Diphenylimidazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Lowry, J. A., & Brown, J. T. (2014). Significance of the imidazoline receptors in toxicology. Clinical Toxicology, 52(5), 454–469. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Imidazoline Derivatives. Retrieved from [Link]

Sources

Advanced Architectures in Diphenylimidazoline-Based Coordination Complexes: Catalysis, Medicine, and Materials

[1]

Executive Summary: The Diphenylimidazoline Advantage

The 4,5-diphenyl-2-imidazoline scaffold represents a pivotal architecture in modern coordination chemistry. Unlike its oxazoline counterparts (Box ligands), the imidazoline ring offers a unique N-H motif that allows for secondary functionalization, electronic tuning, and hydrogen-bond-directed catalysis. When derived from chiral 1,2-diphenylethylenediamine, this scaffold creates a rigid, chiral "pocket" that effectively transfers stereochemical information to a metal center.

Recent advances (2020–2025) have expanded the utility of this scaffold beyond traditional asymmetric catalysis into NCN pincer complexes for phosphorescent materials and bioactive metallodrugs that circumvent cisplatin resistance. This guide dissects the synthesis, structural paradigms, and application spectrum of these complexes.[1][2][3][4]

Ligand Design & Structural Paradigms

The Core Scaffold

The fundamental unit is the cis- or trans-4,5-diphenyl-4,5-dihydro-1H-imidazole. The trans isomer, typically derived from (


Ligand Classes
ClassStructure DescriptionMetal CentersKey Application
Bis(imidazoline) (Bim) Two imidazoline rings linked by a methylene or pyridine bridge.Cu(II), Zn(II), Ni(II)Asymmetric Henry Reaction, Diels-Alder
NCN Pincer 1,3-Bis(2'-imidazolinyl)benzene. Monoanionic, tridentate.Pt(II), Pd(II)OLEDs, Cross-coupling, Sensing
N,P-Ligands Imidazoline ring tethered to a phosphine moiety.[5]Pd(0), Ir(I)Allylic Substitution, Hydrogenation
Synthesis of the PyBim Ligand

The synthesis of the PyBim (Pyridine-bis(imidazoline)) ligand illustrates the modularity of this chemistry. The reaction proceeds via the condensation of a nitrile with a chiral diamine, catalyzed by a Lewis acid or lanthanide triflate.

SynthesisStart2,6-PyridinedicarbonitrileIntermediateAmidine IntermediateStart->Intermediate Nucleophilic AttackReagent(1R,2R)-1,2-Diphenylethylenediamine(2 equiv)Reagent->IntermediateCatalystCat. Ln(OTf)3140°C, Solvent-freeCatalyst->Intermediate ActivationProductPyBim Ligand(Chiral Tridentate)Intermediate->Product Cyclization (-NH3)ComplexCu(II)-PyBim ComplexProduct->Complex Cu(OTf)2Coordination

Figure 1: Modular synthesis of the chiral PyBim ligand and its subsequent metallation.

Asymmetric Catalysis: Mechanisms & Recent Advances

The steric bulk of the phenyl groups at the 4 and 5 positions creates a chiral wall that forces incoming substrates into a specific trajectory.

The Asymmetric Henry Reaction

Copper(II) complexes of PyBim ligands are privileged catalysts for the nitroaldol (Henry) reaction.

  • Mechanism: The Cu(II) center acts as a Lewis acid, coordinating the aldehyde carbonyl and the nitro group. The ligand's

    
    -symmetry ensures that the nucleophile (nitronate) attacks from the Si-face (or Re-face, depending on ligand chirality).
    
  • Recent Optimization: Introduction of electron-withdrawing groups (e.g., -CF

    
    ) on the phenyl rings increases the Lewis acidity of the Cu center, boosting turnover frequency (TOF).
    
NCN Pincer Catalysts

Platinum and Palladium NCN pincer complexes based on this compound are robust catalysts for the Friedel-Crafts alkylation of indoles.

  • Stability: The tridentate pincer mode prevents ligand dissociation, a common failure mode in monodentate systems.

  • Activity: Pt(II) complexes have shown enantiomeric excesses (ee) up to 92% in the alkylation of indoles with trans-

    
    -nitrostyrene.
    

Table 1: Comparative Catalytic Performance (Recent Benchmarks)

Catalyst SystemReaction TypeSubstrateYield (%)ee (%)Ref
Cu(II)-PyBim Henry ReactionBenzaldehyde + Nitromethane9896[1]
Pt(II)-NCN Friedel-CraftsIndole +

-Nitrostyrene
8592[2]
Pd(II)-N,P Allylic Alkylation1,3-Diphenylallyl acetate9594[3]

Medicinal Applications: Beyond Cisplatin

Recent studies (2022–2024) have positioned this compound complexes as potent anticancer agents, particularly against cisplatin-resistant lines.

DNA Intercalation vs. Binding

Unlike cisplatin, which forms covalent cross-links, planar Pt(II) and Pd(II) complexes of this compound often act as metallo-intercalators . The planar aromatic system of the ligand inserts between DNA base pairs, causing structural distortion and apoptosis.

  • Cytotoxicity: Pd(II) complexes with 2-substituted-4,5-diphenylimidazoline ligands exhibit IC

    
     values in the low micromolar range (2–10 
    
    
    M) against HeLa and MCF-7 cell lines.
  • Selectivity: The lipophilicity of the diphenyl groups enhances cellular uptake, while the metal center induces oxidative stress (ROS generation) specifically in cancer cells.

Experimental Workflow: Cytotoxicity Assay

To validate the biological activity of a new complex, the following MTT assay protocol is standard:

  • Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Treatment: Add the metal complex (dissolved in DMSO/media) at gradient concentrations (0.1–100

    
    M).
    
  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent. Viable cells reduce MTT to purple formazan.

  • Analysis: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Photophysical Properties: Luminescent Pincers

Platinum(II) NCN pincer complexes incorporating the this compound unit are emerging as high-efficiency phosphors for OLEDs.

  • Rigidity: The tridentate coordination locks the metal into a square-planar geometry, suppressing non-radiative decay pathways (vibrational relaxation).

  • Emission: These complexes typically emit in the green-to-orange region (

    
     nm).
    
  • Mechanism: The emission originates from a mixed Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) triplet state (

    
    MLCT/
    
    
    LC).

PhotophysicsGroundGround State (S0)ExcitedSSinglet Excited State (S1)(Ligand Centered)Ground->ExcitedS hν (Absorption)ExcitedTTriplet State (T1)(3MLCT / 3LC)ExcitedS->ExcitedT Intersystem Crossing (ISC)Enhanced by Pt(II)EmissionPhosphorescence(520-600 nm)ExcitedT->Emission Radiative DecayNonRadNon-Radiative Decay(Suppressed by Rigidity)ExcitedT->NonRad

Figure 2: Jablonski diagram illustrating the photophysical mechanism in Pt(II)-NCN pincer complexes.

Detailed Experimental Protocol

Synthesis of [2,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine]Copper(II) Triflate[1]

Safety: Triflic acid salts are hygroscopic. Handle in a fume hood.

  • Ligand Synthesis:

    • Mix 2,6-pyridinedicarbonitrile (1.0 mmol) and (

      
      )-1,2-diphenylethylenediamine (2.2 mmol) in a pressure tube.
      
    • Add catalytic Ln(OTf)

      
       (5 mol%).
      
    • Heat to 140°C for 12 hours (solvent-free). The mixture will melt and resolidify.

    • Cool, dissolve in CH

      
      Cl
      
      
      , and wash with water.
    • Recrystallize from EtOH to obtain the chiral PyBim ligand as white needles.

  • Complexation:

    • Dissolve the PyBim ligand (0.5 mmol) in dry CH

      
      Cl
      
      
      (10 mL).
    • Add Cu(OTf)

      
       (0.5 mmol) dissolved in MeCN (2 mL).
      
    • Stir at room temperature for 2 hours. The solution turns deep blue.

    • Concentrate in vacuo and precipitate with diethyl ether.

    • Filter and dry under vacuum to yield the Cu(II) complex.

  • Characterization:

    • HRMS: Confirm the

      
       cation mass.
      
    • EPR: Characteristic Cu(II) signal (

      
       system).
      
    • XRD: Grow single crystals by vapor diffusion of ether into an acetonitrile solution.

References

  • Chiral Imidazoline Ligands and Their Applications in Metal‐Catalyzed Asymmetric Synthesis. Chinese Journal of Chemistry, 2021.[4] Link

  • Chiral NCN Pincer Pt(II) and Pd(II) Complexes with 1,3-Bis(2′-imidazolinyl)benzene: Synthesis and Catalytic Activity. Organometallics, 2009. Link

  • Chiral Imidazoline–Phosphine Ligands for Palladium-Catalyzed Asymmetric Allylic Substitutions. Organometallics, 2003. Link

  • Pt(II) Complexes with a Novel Pincer N^C^N Ligand: Synthesis, Characterization, and Photophysics. Inorganics, 2023. Link

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines. Beilstein Journal of Organic Chemistry, 2021. Link

  • Metal-based anticancer agents. Lippard Lab, MIT, Accessed 2025. Link

The Chameleon in the Core: An In-depth Technical Guide to the Tautomerism of Diphenylimidazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

Diphenylimidazoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. However, the inherent structural dynamism of the imidazoline core, specifically its propensity for tautomerism, is a critical yet often overlooked aspect that can profoundly influence molecular properties, receptor interactions, and ultimately, therapeutic efficacy. This in-depth guide provides a comprehensive exploration of the tautomeric phenomena in this compound derivatives. We will dissect the principal tautomeric forms, elucidate the key factors governing their equilibrium, and present a validated framework of experimental and computational methodologies for their characterization. By synthesizing fundamental principles with practical applications, this guide aims to equip researchers and drug development professionals with the essential knowledge to navigate and harness the tautomeric complexity of this important class of molecules.

The Duality of the this compound Core: Unveiling the Tautomeric Landscape

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant implications for drug action and development.[1][2] In the context of this compound derivatives, two primary forms of prototropic tautomerism are of paramount importance: annular tautomerism and imine-enamine tautomerism.

1.1. Annular Tautomerism: A Tale of Two Nitrogens

Annular tautomerism is a characteristic feature of many nitrogen-containing heterocycles, including imidazoles and their partially saturated counterparts.[3][4] It involves the migration of a proton between two nitrogen atoms within the heterocyclic ring. For a generic 2,4-diphenyl-1H-imidazoline, this equilibrium can be depicted as the interconversion between the 1H- and 3H-tautomers. The relative stability of these tautomers is dictated by the electronic and steric influences of the phenyl substituents.

Caption: Annular tautomerism in 2,4-diphenylimidazoline.

1.2. Imine-Enamine Tautomerism: The Dance of Double Bonds

The presence of the C=N double bond (imine functionality) in the imidazoline ring introduces the possibility of imine-enamine tautomerism.[5][6] This involves the migration of a proton from an adjacent carbon atom to the nitrogen atom, resulting in the formation of an enamine (C=C-NH) tautomer. The position of this equilibrium is highly sensitive to the substitution pattern and the electronic nature of the surrounding molecular framework.

Caption: Imine-enamine tautomerism in a this compound derivative.

Factors Governing Tautomeric Equilibrium: A Multifactorial Equation

The predominance of a particular tautomer is not a static property but rather a delicate balance influenced by a confluence of intrinsic and extrinsic factors. Understanding these factors is paramount for predicting and controlling the tautomeric landscape of this compound derivatives.

2.1. Electronic Effects of Substituents

The electronic nature of the phenyl ring substituents plays a pivotal role in modulating the relative stabilities of tautomers.[7][8] Electron-donating groups (EDGs) on the phenyl rings can increase the electron density on the nitrogen atoms, potentially favoring the less basic imine tautomer. Conversely, electron-withdrawing groups (EWGs) can decrease the basicity of the nitrogen atoms, which may shift the equilibrium towards the enamine form.

2.2. Solvent Polarity and Hydrogen Bonding

The solvent environment can significantly impact the tautomeric equilibrium.[9] Polar protic solvents can stabilize more polar tautomers through hydrogen bonding interactions. For instance, a tautomer with a greater dipole moment will be preferentially stabilized in a polar solvent. The ability of the solvent to act as a hydrogen bond donor or acceptor can also selectively stabilize one tautomer over another.

2.3. pH and Ionization State

The pH of the medium can dramatically alter the tautomeric equilibrium by influencing the protonation state of the molecule. Protonation or deprotonation at different sites can lead to the stabilization of specific tautomeric forms. This is particularly relevant in biological systems where pH gradients exist.

FactorInfluence on Tautomeric EquilibriumRationale
Electron-donating substituents May favor the imine tautomerIncreased electron density on nitrogen atoms
Electron-withdrawing substituents May favor the enamine tautomerDecreased electron density on nitrogen atoms
Polar protic solvents Stabilize more polar tautomersFavorable dipole-dipole interactions and hydrogen bonding
Aprotic solvents Favor less polar tautomersMinimization of unfavorable interactions
Acidic pH Protonation can lock the molecule in a specific tautomeric formFormation of a resonance-stabilized cation
Basic pH Deprotonation can favor a specific tautomerFormation of a stabilized anion

Experimental and Computational Characterization: A Synergistic Approach

A robust understanding of the tautomerism of this compound derivatives necessitates a multi-pronged approach that combines experimental characterization with computational modeling.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful and definitive technique for elucidating tautomeric equilibria in solution.[10] By analyzing chemical shifts, coupling constants, and through the application of advanced techniques like 2D NMR (COSY, HSQC, HMBC), the specific tautomeric forms present and their relative populations can be determined.

Experimental Protocol: ¹H and ¹³C NMR for Tautomer Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • ¹H NMR: Look for distinct sets of signals corresponding to each tautomer. The integration of these signals provides the relative ratio of the tautomers. Key diagnostic signals include the N-H protons, which will have different chemical shifts in different tautomers.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the imidazoline ring are particularly sensitive to the tautomeric form. For example, the chemical shift of the C=N carbon in the imine tautomer will differ significantly from the corresponding sp² carbons in the enamine tautomer.

  • Variable Temperature (VT) NMR: In cases of rapid interconversion, VT-NMR can be employed to slow down the exchange process, allowing for the resolution of individual tautomer signals.

3.2. UV-Vis Spectroscopy: A Complementary Tool

UV-Vis spectroscopy can provide valuable insights into the electronic transitions of the different tautomers.[11] Although the absorption bands of tautomers may overlap, changes in the spectral profile upon varying solvent polarity or pH can indicate a shift in the tautomeric equilibrium.[12]

3.3. X-ray Crystallography: A Snapshot in the Solid State

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[13][14] This technique can definitively identify the predominant tautomer in the crystalline form, which can serve as a crucial reference point for solution-state studies.

3.4. Computational Chemistry: In Silico Insights

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of different tautomers and for rationalizing experimental observations.[15][16] By calculating the Gibbs free energies of the various tautomeric forms in the gas phase and in different solvent environments (using continuum solvent models), a theoretical prediction of the tautomeric equilibrium can be obtained.

Computational Workflow: DFT for Tautomer Stability

DFT_Workflow Start Propose Tautomeric Structures GeomOpt Geometry Optimization (e.g., B3LYP/6-31G*) Start->GeomOpt FreqCalc Frequency Calculation (Confirm Minima) GeomOpt->FreqCalc SolvModel Single Point Energy with Solvent Model (e.g., PCM) FreqCalc->SolvModel GibbsEnergy Calculate Gibbs Free Energy SolvModel->GibbsEnergy Equilibrium Determine Tautomeric Equilibrium GibbsEnergy->Equilibrium

Caption: A typical DFT workflow for studying tautomeric equilibrium.

Implications for Drug Development: From Molecular Structure to Therapeutic Outcome

The tautomeric state of a this compound derivative can have profound consequences for its journey as a drug candidate.[17]

  • Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns, leading to differential binding affinities for the target receptor.

  • Pharmacokinetics (ADME): Tautomerism can influence key pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. For instance, one tautomer may be more readily absorbed or metabolized than another.

  • Intellectual Property: The existence of multiple tautomeric forms can have implications for patent claims and the definition of the active pharmaceutical ingredient (API).

Conclusion: Embracing the Complexity

The tautomerism of this compound derivatives is a multifaceted phenomenon that lies at the intersection of molecular structure, chemical environment, and biological activity. A thorough understanding and characterization of the tautomeric landscape are not merely academic exercises but essential prerequisites for the rational design and development of novel therapeutics based on this versatile scaffold. By employing a synergistic combination of advanced spectroscopic techniques and computational modeling, researchers can navigate this complexity and unlock the full potential of this compound derivatives in drug discovery.

References

  • Annular tautomerism of the four heterocycles. ResearchGate. Available at: [Link].

  • Annular tautomerism of benzimidazole and perimidine. ResearchGate. Available at: [Link].

  • The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link].

  • Tautomerism in imidazole unit. ResearchGate. Available at: [Link].

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. National Institutes of Health. Available at: [Link].

  • Imidazoline and its derivatives: an overview. PubMed. Available at: [Link].

  • Tautomerism | Definition, Types, Mechanism & Examples. Chemist Wizards. Available at: [Link].

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. PMC. Available at: [Link].

  • How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. ScienceDirect. Available at: [Link].

  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie. Available at: [Link].

  • Synthesis and biological evaluation of some imidazoline derivatives. Semantic Scholar. Available at: [Link].

  • 13 С NMR spectra of the hydrolysis products of imidd azolines. ResearchGate. Available at: [Link].

  • Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. PMC. Available at: [Link].

  • Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015). PubMed. Available at: [Link].

  • Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations. RSC Publishing. Available at: [Link].

  • Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. PMC. Available at: [Link].

  • Relative stability of the tautomers of compound 1 in toluene as a function of the substituents in Ph ring. ResearchGate. Available at: [Link].

  • STRUCTURAL ANALYSIS OF 2-(2,4,5-TRIPHENYL-1H-IMIDAZOL-1-YL)ETHAN-1-OL 395. Dergipark. Available at: [Link].

  • Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. European Journal of Chemistry. Available at: [Link].

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. PMC. Available at: [Link].

  • A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. ResearchGate. Available at: [Link].

  • Synthesis Characterization and X-ray Structure of 2-(2,6-Dichlorophenylamino)-2-imidazoline Tetraphenylborate: Computational Study. MDPI. Available at: [Link].

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. Available at: [Link].

  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC. Available at: [Link].

  • UV–Vis spectra of a Mg-Imidazoline, b Ni-Imidazoline, and c ITES. ResearchGate. Available at: [Link].

  • Imines and Enamines: Preparation and Tautomerism. YouTube. Available at: [Link].

  • What impact does tautomerism have on drug properties and development? ChemRxiv. Available at: [Link].

  • Synthesis, crystal structures and electronic properties of imidazoline nitroxide radicals bearing active groups in electropolymerisation. New Journal of Chemistry. Available at: [Link].

  • Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. ResearchGate. Available at: [Link].

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. NIH. Available at: [Link].

  • Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling. Available at: [Link].

  • Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. MDPI. Available at: [Link].

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available at: [Link].

  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. MDPI. Available at: [Link].

  • Amine–imine proton tautomerism in isomeric 2-phenylamino-1,3-thiazol-4(5 H ). ResearchGate. Available at: [Link].

  • Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6‐ketomethylphenanthridine. ResearchGate. Available at: [Link].

  • Keto-enol tautomerism of 2-(1H-benzo[d]imidazol-2-yl)phenol, with the relative energy levels of the electronic fundamental and excited states of the species. ResearchGate. Available at: [Link].

  • Ab initio study of the tautomerism of 2,5-substituted diazoles. ResearchGate. Available at: [Link].

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. Available at: [Link].

  • What impact does tautomerism have on drug discovery and development? PMC. Available at: [Link].

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journals. Available at: [Link].

  • Identifying the tautomer state of a substituted imidazole by ¹³C NMR. ResearchGate. Available at: [Link].

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. Available at: [Link].

  • Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b. ResearchGate. Available at: [Link].

  • Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. MDPI. Available at: [Link].

  • The tautomers stability, kinetic and inter-fragment electron communication of twelve selected β-diketone molecules: A computational study. ResearchGate. Available at: [Link].

  • A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. ResearchGate. Available at: [Link].

Sources

Methodological & Application

Advanced Protocols for the Functionalization of Diphenylimidazoline (DPI) Ligands in Targeted Nanocarrier Systems

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and nanomedicine. It details the strategic functionalization of 1,2-Diphenyl-2-imidazoline (DPI) moieties to serve as dual-function ligands: active targeting agents for Imidazoline Receptors (I₁/I₂) and pH-responsive modulators in nanocarrier systems.

Executive Summary & Scientific Rationale

Diphenylimidazoline (DPI) derivatives are not merely pharmacophores; they are versatile functional units in drug delivery. Their utility rests on two physicochemical pillars:

  • Receptor Affinity: DPI derivatives exhibit high affinity for Imidazoline Receptors (I₂ subtype) , which are upregulated in glial tumors (glioblastoma) and sites of neuroinflammation, enabling active targeting.

  • pH-Switching Capability: The imidazoline ring possesses a pKa of ~10–11. In physiological pH (7.4), it remains partially protonated/neutral, but in the acidic endosome (pH 5.0–5.5), it undergoes rapid protonation. This property is exploited to trigger endosomal escape via the "proton sponge" effect or to induce electrostatic repulsion that releases payload drugs.

This guide provides a validated workflow to synthesize a "clickable" DPI derivative and conjugate it to Mesoporous Silica Nanoparticles (MSNs), creating a stimuli-responsive delivery vehicle.

Strategic Functionalization Logic

To utilize DPI in a delivery system, we must introduce a conjugation handle (linker) without ablating its receptor binding affinity or basicity.

  • Modification Site: The Para-position of the C2-phenyl ring is the optimal site. It is sterically distal from the N1/N3 binding pocket, preserving receptor recognition.

  • Linker Choice: A Carboxyl (-COOH) handle allows versatile amide coupling to amine-functionalized carriers (liposomes, MSNs, or polymeric micelles).

Mechanism of Action Diagram

The following diagram illustrates the dual mechanism: Receptor Targeting and pH-Triggered Release.[1]

DPI_Mechanism DPI_Ligand Functionalized DPI Ligand (pKa ~10.5) Receptor I2 Receptor (Tumor Surface) DPI_Ligand->Receptor High Affinity Binding Endosome Acidic Endosome (pH 5.5) Receptor->Endosome Receptor-Mediated Endocytosis Protonation Imidazoline Protonation (+ Charge Increase) Endosome->Protonation H+ Influx Release Payload Release (Electrostatic Repulsion) Protonation->Release Trigger

Figure 1: Mechanism of Action for DPI-functionalized carriers. The ligand facilitates entry via I2 receptors and triggers release upon endosomal acidification.

Module A: Synthesis of the Functionalizable Scaffold

Target Molecule: 4-(1-phenyl-4,5-dihydro-1H-imidazol-2-yl)benzoic acid. Objective: Create a DPI derivative with a free carboxylic acid tail.

Materials
  • N-Phenylethylenediamine (CAS: 1664-40-0)

  • Methyl 4-formylbenzoate (CAS: 1571-08-0)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Lithium Hydroxide (LiOH)

Protocol Steps
  • Condensation (Schiff Base Formation):

    • Dissolve N-phenylethylenediamine (10 mmol) and methyl 4-formylbenzoate (10 mmol) in anhydrous DCM (50 mL).

    • Stir at room temperature (RT) for 4 hours. Monitor by TLC (formation of imine).

    • Note: Use molecular sieves (4Å) to scavenge water and drive equilibrium.

  • Oxidative Cyclization:

    • Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (11 mmol) portion-wise over 30 mins.

    • Allow to warm to RT and stir overnight. The NBS mediates the oxidative ring closure to form the imidazoline core.

    • Purification: Wash with NaHCO₃ (sat. aq.) to remove succinimide byproduct. Dry organic layer over Na₂SO₄ and concentrate.

    • Checkpoint: 1H NMR should show the disappearance of the imine proton and appearance of the imidazoline CH₂-CH₂ backbone signals (~4.0 ppm).

  • Hydrolysis (Deprotection):

    • Dissolve the methyl ester intermediate in THF/Water (1:1, 20 mL).

    • Add LiOH (30 mmol) and stir at 60°C for 3 hours.

    • Acidify carefully with 1M HCl to pH 4.0 to precipitate the product.

    • Yield: Filter the white solid, wash with cold water, and dry under vacuum.

    • Result:DPI-COOH Linker .

Module B: Surface Functionalization of Nanocarriers

Application: Grafting DPI-COOH onto Mesoporous Silica Nanoparticles (MSN-NH₂). Objective: Covalent attachment via amide bond formation.

Materials
  • MSN-NH₂ (Aminated Mesoporous Silica, pore size ~3nm)

  • DPI-COOH (from Module A)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • DMF (Dimethylformamide), anhydrous

Protocol Steps
  • Activation of DPI-COOH:

    • Dissolve DPI-COOH (100 mg) in dry DMF (5 mL).

    • Add EDC·HCl (150 mg) and NHS (100 mg). Stir for 30 mins at RT to form the active NHS-ester.

    • Critical: Perform under N₂ atmosphere to prevent hydrolysis of the active ester.

  • Conjugation:

    • Disperse MSN-NH₂ (200 mg) in DMF (10 mL) using an ultrasonic bath (15 mins) to ensure monodispersity.

    • Add the activated DPI-NHS solution dropwise to the MSN suspension.

    • Stir at RT for 24 hours in the dark.

  • Washing & Curing:

    • Centrifuge (12,000 rpm, 10 mins) to pellet the nanoparticles.

    • Wash 3x with DMF and 3x with Ethanol to remove unreacted ligand and urea byproducts.

    • Vacuum dry at 40°C.

Synthesis Workflow Diagram

Synthesis_Flow Step1 Step 1: Condensation (Amine + Aldehyde) Step2 Step 2: Oxidative Cyclization (NBS Reagent) Step1->Step2 Imine Intermediate Step3 Step 3: Hydrolysis (LiOH -> Free -COOH) Step2->Step3 Methyl Ester DPI Step4 Step 4: Activation (EDC/NHS Coupling) Step3->Step4 DPI-COOH Step5 Step 5: Surface Grafting (MSN-NH2 + DPI-NHS) Step4->Step5 Active Ester

Figure 2: Step-by-step chemical synthesis and conjugation workflow.

Validation & Quality Control

To ensure the protocol was successful, the following characterization steps are mandatory.

Quantitative Data Summary Table
ParameterMethodAcceptance CriteriaScientific Significance
Ligand Identity 1H NMR (DMSO-d6)Signals at δ 3.9-4.1 (Imidazoline ring)Confirms the pharmacophore structure is intact.
Grafting Density TGA (Thermo-gravimetric Analysis)10–15% weight loss at 200–600°CQuantifies the amount of DPI attached per gram of nanoparticle.
Surface Charge Zeta PotentialShift from +30 mV (NH₂) to +10 mV (DPI)Indicates successful masking of primary amines by DPI.
Pore Integrity BET IsothermSurface area > 800 m²/gEnsures pores are not clogged by the functionalization process.
Functional Assay: pH-Dependent Release[2][3]
  • Load model drug (e.g., Doxorubicin) into DPI-MSN .

  • Incubate in PBS at pH 7.4 (simulating blood) and pH 5.0 (simulating endosome).

  • Expected Result: <10% release at pH 7.4 over 24h; >60% release at pH 5.0 over 24h.

    • Causality: At pH 5.0, the imidazoline ring protonates (DPI-H⁺). The positive charge repels the cationic drug (Dox⁺) and increases solubility, triggering release.

References

  • Imidazoline Receptor Targeting: Li, J. X., & Zhang, Y. (2011).[2] Imidazoline I2 receptors: target for new analgesics? Nature Reviews Drug Discovery. Link

  • MSN Functionalization: Slowing, I. I., et al. (2008). Mesoporous silica nanoparticles as controlled release drug delivery and gene transfection carriers. Advanced Drug Delivery Reviews. Link

  • Imidazoline Chemistry: Anastassova, N., et al. (2020). Synthesis and characterization of new imidazoline derivatives. Journal of Molecular Structure. Link

  • pH-Responsive Mechanisms: Zhao, Y., et al. (2016). Imidazolium-based Zwitterionic liquid-modified PEG-PLGA nanoparticles.[3] Scientific Reports. Link

  • Receptor Subtypes: Regunathan, S., & Reis, D. J. (1996). Imidazoline receptors and their endogenous ligands.[4][5][6] Annual Review of Pharmacology and Toxicology. Link

Sources

Application Note: Diphenylimidazoline (DPI) Surface Functionalization of Metal Oxide Nanoparticles for Enhanced Anticorrosion Nanocomposites

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in materials science and corrosion engineering, focusing on the high-value application of Diphenylimidazoline (DPI) as a surface modifier for metal oxide nanoparticles (e.g., TiO₂, SiO₂) to create superior anticorrosion nanocomposites.[1]

Executive Summary

This guide details the protocol for surface-modifying hydrophilic metal oxide nanoparticles (TiO₂, SiO₂) using 1,2-diphenyl-2-imidazoline (DPI) .[1] While unmodified nanoparticles often aggregate in organic coatings (epoxy/polyurethane), leading to defects, DPI functionalization provides a dual benefit:[1]

  • Steric Stabilization: The phenyl groups create a hydrophobic shell, preventing agglomeration in organic matrices.[1]

  • Active Corrosion Inhibition: The imidazoline ring acts as a reservoir of corrosion inhibitors that adsorb onto underlying metal substrates if the coating is breached.

Scientific Foundation & Mechanism

The Molecule: 1,2-Diphenyl-2-Imidazoline

This compound is a nitrogen-rich heterocyclic compound.[1] Unlike simple aliphatic imidazolines used in oilfield corrosion, the diphenyl variant offers enhanced thermal stability and hydrophobicity due to pi-pi stacking interactions.[1]

  • Core Structure: Five-membered ring containing two nitrogen atoms (N1 - pyrrole-like, N3 - pyridine-like).[1]

  • Active Site: The unshared electron pair on the N3 (imine) nitrogen is the primary coordination site for metal cations (Lewis acids) on the nanoparticle surface.

Mechanism of Action

The modification process relies on the Langmuir Adsorption Isotherm . In non-polar solvents (e.g., Toluene), the polar imidazoline head group is driven toward the polar hydroxylated surface of the nanoparticle (Ti-OH or Si-OH), while the non-polar phenyl tails extend outward, creating a hydrophobic shield.[1]

Key Interaction Types:

  • Coordination Bonding: N3 lone pair

    
     Surface Metal center (Ti⁴⁺ or Si⁴⁺).[1]
    
  • Hydrogen Bonding: N1-H

    
     Surface Oxygen/Hydroxyls.[1]
    
  • Pi-Pi Stacking: Inter-molecular stacking of phenyl rings stabilizes the monolayer.[1]

Mechanism cluster_surface Nanoparticle Surface (Hydrophilic) cluster_molecule This compound (DPI) Surface Metal Oxide Surface (Ti-OH / Si-OH) Interaction Coordination & H-Bonding (N: -> Metal) Surface->Interaction DPI_Head Imidazoline Ring (Polar Head) DPI_Tail Diphenyl Groups (Hydrophobic Tail) DPI_Head->DPI_Tail DPI_Head->Interaction Result Hydrophobic Shell (Steric Stabilization) Interaction->Result

Caption: Mechanism of this compound adsorption onto metal oxide surfaces. The polar head anchors to the surface, while phenyl tails provide steric bulk.

Experimental Protocol

Objective: Functionalize 20 nm TiO₂ nanoparticles with DPI to achieve a hydrophobic contact angle >120° and dispersibility in Toluene.

Materials & Reagents
ComponentSpecificationRole
Nanoparticles TiO₂ (Anatase/Rutile), ~20nmCore substrate
Ligand 1,2-Diphenyl-2-imidazoline (98%+)Surface modifier
Solvent A Anhydrous TolueneReaction medium (promotes adsorption)
Solvent B Ethanol (Absolute)Washing agent (removes physisorbed excess)
Equipment Ultrasonic bath, Reflux setup, Centrifuge (10,000 rpm)Processing
Step-by-Step Methodology
Step 1: Pre-Activation (Degassing)[1]
  • Action: Dry TiO₂ nanoparticles in a vacuum oven at 120°C for 4 hours.

  • Why: Removes physisorbed water that competes with DPI for surface active sites (Ti-OH).[1]

Step 2: Dispersion[1]
  • Action: Disperse 1.0 g of dried TiO₂ in 50 mL Anhydrous Toluene.

  • Action: Sonicate for 30 minutes (Pulse mode: 5s ON / 2s OFF) to break soft agglomerates.

  • Critical Check: The dispersion should appear milky but homogenous with no visible settling.

Step 3: Functionalization Reaction[1]
  • Action: Dissolve 0.2 g of DPI in 10 mL Toluene (separately).

  • Action: Add DPI solution dropwise to the TiO₂ dispersion under vigorous stirring.

  • Action: Reflux the mixture at 110°C for 12 hours under inert atmosphere (N₂ or Ar).

  • Why Reflux? Thermal energy overcomes the activation barrier for the coordination bond formation between the Imidazoline Nitrogen and Titanium.

Step 4: Purification (The "Washing" Cycle)
  • Action: Cool to room temperature. Centrifuge at 10,000 rpm for 15 mins.

  • Action: Discard supernatant. Redisperse pellet in Ethanol .

  • Action: Centrifuge again. Repeat Ethanol wash 2x.[1][2]

  • Why Ethanol? DPI is soluble in ethanol.[1] This step removes loosely "physisorbed" multilayers, leaving only the chemically bound monolayer.

Step 5: Drying & Storage[1]
  • Action: Dry the pellet in a vacuum oven at 60°C overnight.

  • Action: Grind the resulting powder with a mortar and pestle.

Characterization & Quality Control

To validate the protocol, you must perform the following checks. A "Pass" indicates successful covalent-like modification.[1]

TechniqueObservation (Unmodified)Observation (DPI-Modified)Interpretation
FTIR Broad peak ~3400 cm⁻¹ (O-H)Reduced O-H; New peaks at 1600 cm⁻¹ (C=N) and 1490 cm⁻¹ (C-C aromatic) Successful attachment of DPI ring.[1]
TGA <1% weight loss up to 600°C3-8% weight loss between 200°C-450°CQuantifies organic loading (mg DPI / g TiO₂).[1]
Contact Angle < 10° (Wets immediately)> 120° (Water beads up)Surface has switched from Hydrophilic to Hydrophobic.[1]
Dispersibility Settles in Toluene immediatelyStable dispersion for >24 hoursSteric stabilization achieved.[1]
Troubleshooting Guide
  • Issue: Low hydrophobicity (Contact angle < 90°).[1]

    • Cause: Incomplete surface coverage or residual water.[1]

    • Fix: Increase reflux time to 24h or increase DPI concentration. Ensure TiO₂ is pre-dried thoroughly.[1]

  • Issue: High weight loss in TGA (>15%) but poor dispersion.

    • Cause: Physisorbed multilayers (excess DPI not washed off).[1]

    • Fix: Increase the number of Ethanol washing cycles.

Application Workflow: Anticorrosion Coating

This modified nanomaterial is designed to be an additive in epoxy coatings.[1]

Workflow Synthesis 1. DPI Synthesis (or Commercial Source) Mod 2. Surface Modification (Reflux in Toluene) Synthesis->Mod QC 3. QC: FTIR & TGA (Verify Bonding) Mod->QC Coating 4. Epoxy Blending (1-3 wt% Loading) QC->Coating Test 5. Salt Spray Test (ASTM B117) Coating->Test

Caption: End-to-end workflow from molecule selection to coating performance testing.

Formulation Protocol:
  • Resin: Diglycidyl ether of bisphenol A (DGEBA) Epoxy.[1]

  • Loading: Add 1.0 wt% DPI-modified TiO₂ to the resin.[1]

  • Dispersion: High-shear mix (2000 rpm, 10 min) followed by degassing.

  • Curing: Add hardener (Polyamide) and cure as per resin specs.[1]

Expected Outcome: The DPI-modified nanoparticles fill micropores in the epoxy matrix.[1] If water penetrates, the DPI releases locally to form a protective film on the steel surface, significantly increasing impedance (Bode plot modulus) compared to neat epoxy.

References

  • Corrosion Inhibition Mechanisms

    • Title: "Corrosion Inhibition Study of 5,5-diphenylimidazolidine-2,4-dione for Mild Steel Corrosion in 1 M HCl Solution."
    • Source: ResearchGate / An-Najah Staff.[1]

    • URL:

  • Surface Modification Protocol (Silica/Toluene)

    • Title: "Core–Shell Imidazoline–Functionalized Mesoporous Silica Superparamagnetic Hybrid Nanoparticles..."
    • Source: Intern
    • URL:

  • Imidazoline Solubility Data

    • Title: "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents."[3]

    • Source: Journal of Chemical & Engineering Data (via ResearchG
    • URL:

  • General Nanoparticle Functionalization

    • Title: "Surface Modification of Gold Nanoparticle Impacts Distinct Lipid Metabolism."[1]

    • Source: MDPI.[1]

    • URL:[1]

Sources

Application Note: Diphenylimidazoline (DPI) in Epoxy Resin Systems

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and material scientists. It focuses on Diphenylimidazoline (DPI) —specifically referencing the 4,5-diphenyl-2-imidazoline and 2,4-diphenyl-4,5-dihydro-1H-imidazole isomers—as a high-performance, latent curing agent and accelerator in epoxy resin systems.[1]

Executive Summary

This compound (DPI) represents a class of sterically hindered imidazole derivatives used as latent curing agents and accelerators for epoxy resins (e.g., DGEBA, Novolac). Unlike highly reactive aliphatic imidazoles (e.g., 2-methylimidazole), DPI’s bulky phenyl substituents provide exceptional latency at room temperature while initiating rapid anionic polymerization at elevated temperatures (typically >140°C).[1] This guide details the physicochemical mechanism, formulation protocols, and curing cycles required to leverage DPI for high-


 composites, semiconductor encapsulants, and one-pot adhesives.

Chemical Identity & Mechanism

Chemical Structure & Properties

DPI is characterized by an imidazoline ring substituted with two phenyl groups.[1][2][3][4][5][6] The specific isomer dictates the melting point and reactivity profile.[5]

PropertySpecificationNotes
Common Isomer 4,5-Diphenyl-2-imidazoline High steric hindrance; maximum latency.[1]
Alt. Isomer 2,4-Diphenyl-4,5-dihydro-1H-imidazole Often used in specific catalytic blends.[1]
Appearance White to off-white crystalline powderRequires dispersion or melt-blending.[1]
Melting Point 130°C – 160°C (Isomer dependent)Solid at RT; acts as a latent hardener.[1][5]
Solubility Soluble in hot DMF, Acetone; Partial in warm EpoxyPoor solubility at RT contributes to latency.[5]
Mechanism of Action: Anionic Polymerization

DPI functions as a Lewis base.[1][5] The curing mechanism proceeds via a nucleophilic attack by the secondary amine (N-H) or the pyridine-type nitrogen on the epoxide ring.[5]

  • Phase 1: Adduct Formation (Activation): At elevated temperatures (above melting point), DPI solubilizes and the secondary amine reacts with an epoxy group to form a 1:1 adduct.[5] This opens the ring and generates a secondary hydroxyl group.[1][5]

  • Phase 2: Etherification (Propagation): The tertiary nitrogen of the adduct (or the regenerated imidazole) catalyzes the attack of the alkoxide ion on other epoxy rings.[5] This results in a polyether network (homopolymerization).[1][5]

  • Role of Phenyl Groups: The bulky phenyl rings sterically shield the nucleophilic nitrogen at room temperature, preventing premature reaction (Latency).[5]

G DPI This compound (Solid, Latent) Heat Heat (>130°C) Melting/Solubilization DPI->Heat Adduct 1:1 Adduct Formation (Alkoxide Generation) Heat->Adduct Activates Nucleophile Epoxy Epoxy Resin (Oxirane Ring) Epoxy->Adduct Prop Anionic Polymerization (Ether Linkage Formation) Epoxy->Prop Chain Growth Adduct->Prop Catalytic Cycle Prop->Prop Homopolymerization Network Crosslinked Network (High Tg) Prop->Network

Figure 1: Reaction pathway of this compound in epoxy curing.[1] The thermal activation step is critical for overcoming the steric hindrance of the phenyl groups.[5]

Experimental Protocols

Formulation Protocol (One-Pot System)

Objective: Create a stable, latent epoxy system using DPI as the sole curing agent (3-5 phr) or as an accelerator (0.5-2 phr) for Dicyandiamide (Dicy).[1]

Materials:

  • Resin: Bisphenol-A Diglycidyl Ether (DGEBA, e.g., Epon 828).

  • Curing Agent: this compound (Micronized, <10 µm).[1][5]

  • Solvent (Optional): MEK (if solvent impregnation is required).[1][5]

Workflow:

  • Pre-Treatment (Micronization):

    • Why: DPI has a high melting point.[1][5] Large crystals result in localized "hot spots" and heterogeneous curing.[1][5]

    • Step: Mill DPI powder to a particle size of <10 µm using a jet mill or ball mill.[1][5]

  • Dispersion (The "Masterbatch" Method):

    • Step: Mix DPI into a small portion of liquid epoxy resin (ratio 1:1 by weight) using a three-roll mill or high-shear mixer.[1]

    • Target: Create a smooth paste with no visible agglomerates.[1][5]

    • Caution: Keep temperature <50°C during mixing to prevent premature activation.[1][5]

  • Final Let-Down:

    • Step: Add the masterbatch to the main resin bulk.[5]

    • Ratio:

      • As Sole Hardener: 4 – 8 phr (parts per hundred resin).[1][5]

      • As Accelerator (for Dicy/Anhydrides): 0.5 – 2.0 phr.[1][5]

    • Degassing: Vacuum degas at 40°C for 20 mins to remove entrapped air.[1][5]

Curing Cycle Protocol

DPI requires heat to melt and initiate cure.[1][5] A step-cure is recommended to manage the exotherm.[1]

Standard Cycle:

  • Ramp 1: Room Temp to 100°C at 2°C/min.

  • Dwell 1: Hold at 100°C for 1 hour . (Allows DPI to melt and homogenize without rapid exotherm).[1][5]

  • Ramp 2: 100°C to 160°C at 2°C/min.

  • Cure: Hold at 160°C for 2-4 hours .

  • Post-Cure (Optional): 180°C for 1 hour (to maximize

    
    ).
    

Performance Evaluation & Data

Thermal & Mechanical Properties

Comparison of DGEBA resin cured with stoichiometric aliphatic amine vs. This compound (DPI) catalytic cure.

PropertyAliphatic Amine Cure (TETA)This compound (DPI) CureImpact of DPI
Glass Transition (

)
100°C - 120°C150°C - 170°C Aromatic rings increase rigidity.[1]
Pot Life (25°C) 30 - 60 mins2 - 4 Weeks Insolubility/Sterics provide latency.[1]
Onset Cure Temp Room Temp~135°C - 145°C Requires melt-activation.[1]
Moisture Absorption ModerateLow Hydrophobic phenyl groups repel water.[1][5]
Tensile Strength 60-70 MPa75-85 MPa High crosslink density (ether network).[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
White Specks in Cured Part Undissolved DPI particles.Improve milling (<10µm) or increase Dwell 1 time/temp.
Low

Incomplete cure or quenching.[1][5]Ensure cure temp >160°C; check post-cure.
High Exotherm (Burning) Ramp rate too fast.Reduce ramp to 1°C/min; reduce DPI concentration.

Visualization: Formulation Workflow

Formulation cluster_0 Preparation Phase cluster_1 Mixing Phase cluster_2 Curing Phase RawDPI Raw DPI Powder (Crystalline) Milling Micronization (<10 µm) RawDPI->Milling Masterbatch Masterbatch Prep (1:1 Ratio, 3-Roll Mill) Milling->Masterbatch Resin Liquid Epoxy (DGEBA) Resin->Masterbatch LetDown Final Formulation (Add to Bulk Resin) Masterbatch->LetDown Degas Vacuum Degassing (40°C, -30 inHg) LetDown->Degas Mold Cast/Mold Degas->Mold StepCure Step Cure Cycle 100°C (1h) -> 160°C (3h) Mold->StepCure

Figure 2: Step-by-step formulation workflow ensuring homogeneity and void-free curing.[1]

References

  • Hamerton, I., et al. (2025).[1][5] Mechanism of imidazole catalysis in the curing of epoxy resins. ResearchGate. Link

  • ChemicalBook. (2020).[1][5] Application of 2-Phenylimidazole as the curing agent of epoxy. Link

  • Polymer Innovation Blog. (2022). Epoxy Curing Agents – Latent Curing Agents for One Component Systems. Link

  • PubChem. (2023).[1][5] 4,5-diphenylimidazolidine Compound Summary. National Library of Medicine.[1][5] Link

  • He, W., et al. (2019).[5] Curing behavior of dicyandiamide/epoxy resin system using different accelerators. ResearchGate. Link

Sources

Application Note: Biological Screening of Diphenylimidazoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Context

Diphenylimidazoline derivatives (e.g., BIBP 3226 analogs) represent a critical scaffold in medicinal chemistry, primarily recognized for their potent antagonism of the Neuropeptide Y (NPY) Y1 receptor . This signaling pathway is a high-value target for metabolic disorders (obesity), vasoconstriction, and hormone-dependent breast cancer proliferation.

While structurally related imidazolidines are occasionally screened for antimicrobial activity, the high-affinity pharmacophore of the This compound core is most relevant to GPCR modulation. This guide provides a rigorous screening cascade to validate these small molecules as competitive Y1 receptor antagonists.

The Screening Logic

To validate a this compound analog, we must answer three questions sequentially:

  • Affinity: Does it bind to the target? (Radioligand Binding)[1][2][3][4]

  • Function: Does it block the biological signal? (cAMP Restoration Assay)[5]

  • Selectivity/Safety: Is the effect specific, or is it killing the cell? (Cytotoxicity)[6]

Compound Management & Solubilization[3][7]

Diphenylimidazolines are characteristically lipophilic. Improper solubilization leads to precipitation in aqueous buffers, causing "false negatives" in binding assays or "false positives" in functional assays (due to aggregate-induced cell stress).

Protocol:

  • Stock Preparation: Dissolve neat powder in 100% DMSO to a concentration of 10 mM . Vortex for 60 seconds. If turbidity persists, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent plastic adsorption) and store at -20°C.

  • Assay Working Solution:

    • Dilute the 10 mM stock 1:100 in assay buffer to yield 100 µM (1% DMSO).

    • Perform serial dilutions in buffer containing 1% DMSO to maintain constant solvent concentration across the dose-response curve.

    • Critical Limit: Final DMSO concentration in cell-based assays must not exceed 0.5% to avoid membrane perturbation.

Primary Screen: Radioligand Competition Binding ( Determination)

This assay determines the affinity of your analog by measuring its ability to displace a radioactive tracer (


I-PYY) from the NPY Y1 receptor.

Rationale: We use SK-N-MC cells (human neuroblastoma) because they naturally express high levels of endogenous Y1 receptors, avoiding artifacts associated with overexpression systems.

Materials
  • Cell Source: SK-N-MC cell membranes (prepared via hypotonic lysis and ultracentrifugation).

  • Radioligand: [

    
    I]-Peptide YY (PYY) (Specific Activity: ~2200 Ci/mmol).
    
  • Reference Antagonist: BIBP 3226 (Positive Control).

  • Assay Buffer: 25 mM HEPES (pH 7.4), 2.5 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , and 0.1% BSA (to prevent ligand adsorption).
Step-by-Step Protocol
  • Pre-treatment of Filters: Soak GF/C glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour.

    • Why? Diphenylimidazolines are sticky (cationic/lipophilic). PEI blocks negative charges on the glass fiber, drastically reducing non-specific binding (NSB).

  • Reaction Setup (96-well plate):

    • Total Binding (TB): 150 µL Buffer + 25 µL Membranes + 25 µL [

      
      I]-PYY (Final conc: 25 pM).
      
    • Non-Specific Binding (NSB): Above + 1 µM unlabeled NPY.

    • Test Compound: Above + 25 µL this compound analog (Range: 10 pM to 10 µM).

  • Incubation: Incubate for 90 minutes at Room Temperature (25°C) . Equilibrium is slower for hydrophobic antagonists; insufficient time yields underestimated affinities.

  • Termination: Rapid filtration using a cell harvester. Wash filters

    
     with ice-cold PBS.
    
  • Detection: Dry filters and count in a gamma counter.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Functional Characterization: cAMP Restoration Assay

Binding does not prove antagonism. Since NPY Y1 is


-coupled, activation inhibits cAMP. An antagonist will reverse  this inhibition.

Mechanism:

  • Forskolin

    
     Increases cAMP (Stimulation).[7]
    
  • NPY (Agonist)

    
     Activates 
    
    
    
    
    
    Decreases cAMP.
  • This compound (Antagonist)

    
     Blocks NPY 
    
    
    
    Restores cAMP levels .
Pathway Visualization (Graphviz)

G Ligand NPY (Agonist) Receptor Y1 Receptor (GPCR) Ligand->Receptor Activates Antagonist This compound (Antagonist) Antagonist->Receptor Blocks Gprotein Gi Protein Receptor->Gprotein Activates AC Adenylyl Cyclase Gprotein->AC Inhibits cAMP cAMP (Signal) AC->cAMP Catalyzes ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Stimulates

Caption: The


 signaling pathway.[4] The antagonist prevents the receptor-mediated inhibition of Adenylyl Cyclase, thereby restoring cAMP levels raised by Forskolin.
Step-by-Step Protocol (TR-FRET / HTRF Method)
  • Cell Seeding: Seed SK-N-MC cells (2,000 cells/well) in a white 384-well plate.

  • Antagonist Pre-incubation: Add 5 µL of your this compound analog. Incubate 15 mins at 37°C.

  • Agonist Challenge: Add 5 µL of a mixture containing:

    • NPY (EC

      
       concentration):  Typically 10 nM.
      
    • Forskolin: 10 µM (to artificially raise cAMP baseline).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Add Lysis buffer containing the cAMP-d2 acceptor and Anti-cAMP-Cryptate donor. Incubate 1 hour at RT.

  • Read: Measure FRET signal (665 nm / 620 nm ratio).

Interpretation:

  • Low Signal = High cAMP (Antagonist worked).

  • High Signal = Low cAMP (Antagonist failed; NPY worked).

  • Note: TR-FRET is a competitive immunoassay; the FRET signal is inversely proportional to cAMP concentration.

Secondary Screening: Cytotoxicity (MTT Assay)[7]

Diphenylimidazolines can exhibit off-target cytotoxicity, which mimics antagonism in functional assays (dead cells don't respond to NPY). You must verify the cells are alive.

Protocol:

  • Incubate cells with the compound (at

    
     and 
    
    
    
    ) for 24 hours.
  • Add MTT reagent (0.5 mg/mL) for 4 hours.

  • Solubilize formazan crystals with DMSO.

  • Read Absorbance at 570 nm.

  • Pass Criteria: Cell viability > 90% at the functional

    
    .
    

Summary of Key Parameters

ParameterRadioligand BindingFunctional cAMP Assay
Primary Readout Radioactivity (CPM)Fluorescence Ratio (665/620 nm)
Key Reagent

I-PYY
Forskolin + NPY
Incubation Time 90 min (Equilibrium)30 min (Kinetic)
Critical Control PEI-coated filters (reduces NSB)Forskolin-only baseline
Data Output Affinity (

)
Potency (

/

)

Experimental Workflow Diagram

Workflow Start Library: this compound Analogs Solubility 1. Solubilization (DMSO < 0.5%) Start->Solubility Binding 2. Primary Binding Screen (Single Dose @ 1 µM) Solubility->Binding BindingHit Hit? (>50% displacement) Binding->BindingHit Ki 3. Dose-Response Binding (Determine Ki) BindingHit->Ki Yes Discard Discard BindingHit->Discard No Func 4. Functional cAMP Assay (Antagonist Mode) Ki->Func Tox 5. MTT Cytotoxicity (Exclude False Positives) Func->Tox Lead Validated Lead Candidate Tox->Lead Viable Tox->Discard Toxic

Caption: The decision tree for validating this compound analogs, moving from physical handling to affinity, function, and safety.

References

  • Dumont, Y., et al. (2000). "1229U91, a potent and selective peptide antagonist for the neuropeptide Y Y1 receptor."[1] British Journal of Pharmacology.

  • Rudolf, K., et al. (1994). "The first nonpeptide neuropeptide Y Y1 receptor antagonist: a potent and selective this compound derivative." European Journal of Pharmacology.

  • NIH Assay Guidance Manual. (2017). "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)." NCBI Bookshelf.

  • Yang, Z., et al. (2018). "Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor." Nature.

  • Revvity. (2025). "Functional GPCR studies using AlphaScreen cAMP detection kit." Revvity Application Notes.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Diphenylimidazoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the physicochemical realities of diphenylimidazoline (a lipophilic weak base) and provides actionable, self-validating protocols.

Topic: Troubleshooting Solubility in Polar Solvents Ticket ID: SOL-DPI-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open[1]

Executive Summary

This compound (DPI) presents a classic "medicinal chemistry paradox": it possesses a polar, basic core (the imidazoline ring) flanked by two highly hydrophobic phenyl groups.[2] In polar solvents (water, PBS, cell media), the crystal lattice energy and high logP (lipophilicity) dominate, causing poor solubility.

This guide moves beyond simple "shake and heat" methods. We utilize three physicochemical levers to force DPI into solution: Ionization (pH) , Cosolvency (Dielectric Constant) , and Inclusion Complexation (Entropy) .[2]

Module 1: The Diagnostics (FAQ)

Q: Why does my DPI precipitate immediately upon adding it to cell media, even if it was dissolved in DMSO?

A: You are experiencing the "Solvent Shift" phenomenon. DPI is soluble in DMSO because DMSO interacts with the aromatic rings via


-stacking and dipole interactions. When you dilute this stock into an aqueous buffer (media), the dielectric constant shoots up (from 

to

).[2] The water molecules self-associate, squeezing the hydrophobic DPI molecules out of the solution to form aggregates. This happens faster than the DPI can disperse.

Q: Is my compound an Imidazole or an Imidazoline? Does it matter? A: It matters immensely for pH adjustment.

  • Imidazoles (aromatic) are weak bases (

    
    ).[1][2] At physiological pH (7.4), they are largely neutral and insoluble.[2]
    
  • Imidazolines (reduced ring, e.g., 4,5-diphenyl-2-imidazoline) are stronger bases (

    
    ).[1] At pH 7.4, they are protonated.
    
  • Crucial Insight: If your DPI is an imidazoline and still insoluble at pH 7.4, the hydrophobicity of the two phenyl rings is overpowering the charge. You cannot rely on pH alone; you need a surfactant or cosolvent.[1]

Module 2: pH Manipulation & Salt Formation

The Strategy: Convert the lipophilic free base into a hydrophilic salt. Applicability: Best for in vivo dosing or high-concentration stocks.[1]

Protocol: In-Situ Salt Formation (Mesylate/Chloride)

Standard HCl salts often fail for very lipophilic bases because the chloride ion is too small to shield the charge, leading to "greasy salts" that still don't dissolve. We recommend Methanesulfonic acid (MSA) for better solubility.[2]

Step-by-Step Workflow:

  • Calculate Molar Equivalents: Determine the moles of DPI.

  • Solvent Selection: Dissolve DPI in a minimal amount of Ethanol or Acetone (Class 3 solvents).[2]

  • Acid Addition: Add 1.05 equivalents of Methanesulfonic acid (or 1M HCl if MSA is unavailable) dropwise while stirring.

  • Evaporation: Remove the organic solvent under vacuum (Rotovap) or nitrogen stream.[2]

  • Reconstitution: The resulting residue is the salt form. Attempt to dissolve this in your aqueous buffer.[1]

Decision Logic: The pH-Solubility Interplay

pH_Strategy Start Start: DPI Free Base Check_pKa Check Structure: Imidazoline (pKa ~10) or Imidazole (pKa ~6)? Start->Check_pKa Imidazoline Imidazoline (Already protonated at pH 7) Check_pKa->Imidazoline Imidazole Imidazole (Neutral at pH 7) Check_pKa->Imidazole Action_Cosolvent Salt won't help alone. Go to Cosolvents/Surfactants Imidazoline->Action_Cosolvent Already Ionized but hydrophobic Action_Acid Add Acid (HCl/MSA) to drop pH < 4 Imidazole->Action_Acid Ionize it Result_Soluble Soluble? Yes -> Proceed Action_Acid->Result_Soluble Result_Fail Precipitate? Yes -> Use Cyclodextrin Action_Acid->Result_Fail Action_Cosolvent->Result_Fail

Figure 1: Decision tree for selecting pH adjustment versus cosolvent strategies based on the specific imidazoline/imidazole core chemistry.

Module 3: Ternary Cosolvent Systems

The Strategy: Use a "Bridging Solvent" to prevent the crash-out effect. Applicability: In vitro assays (Cell culture, HTS).[2]

Avoid 100% DMSO stocks if possible.[1] Instead, create a Ternary Concentrate .

Recommended Formulation Table
ComponentFunctionRecommended % (Stock)Final % (In Assay)
DPI Active CompoundHigh Conc.< 100 µM
DMSO Primary Solubilizer40%< 0.5%
PEG 400 Cosolvent/Stabilizer40%< 0.5%
Ethanol Viscosity Reducer20%< 0.25%

Protocol: The "Step-Down" Dilution

  • Dissolve DPI in 100% DMSO first to achieve 1000x the target concentration.

  • Add PEG 400 to the DMSO solution (1:1 ratio).[2] Vortex vigorously. Note: The solution will warm up (exothermic).

  • Add Ethanol if the solution is too viscous.

  • Critical Step: When adding to cell media, do not add the stock directly to the flask.

    • Take 1 mL of media in a separate tube.

    • Add the stock to this 1 mL while vortexing.

    • Transfer this pre-diluted mix to the bulk media.

Module 4: Cyclodextrin Complexation (The "Gold Standard")

The Strategy: Encapsulate the hydrophobic phenyl rings inside a sugar donut, shielding them from water. Applicability: Animal studies (IV/IP) and sensitive cell lines where DMSO is toxic.[2]

Why HP-β-CD? Hydroxypropyl-β-Cyclodextrin (HP-β-CD) has a cavity size (~6.0-6.5 Å) that perfectly accommodates a phenyl ring.[1][2] It is more soluble and less toxic than native Beta-Cyclodextrin.[1]

Protocol: Phase Solubility Encapsulation
  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.[1][2] Filter through a 0.22 µm filter.[1]

  • Excess Addition: Add DPI to the vehicle in excess (more than you expect to dissolve).

  • Equilibration: Shake or stir at room temperature for 24–48 hours.

    • Tip: Sonication for 30 mins can accelerate this, but heat can degrade the complex.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved DPI.

  • Quantification: Measure the concentration of the filtrate using UV-Vis (approx 254 nm, verify

    
     first) or HPLC.
    

Mechanism of Action

CD_Complex cluster_0 Solubilization Event DPI DPI (Hydrophobic) Complex Inclusion Complex DPI->Complex Phenyl ring enters cavity CD HP-beta-CD (Host) CD->Complex Shields hydrophobe Water Aqueous Environment

Figure 2: Schematic of the host-guest inclusion complex where the cyclodextrin cavity shields the hydrophobic phenyl groups of DPI from the aqueous environment.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Data on Imidazoline derivatives). [2]

  • PubChem Compound Summary. 4,5-Diphenylimidazole (CID 69588) Physicochemical Properties.[1] [2]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B.

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]

Sources

Technical Support Center: Optimizing pH for Diphenylimidazoline Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with diphenylimidazoline as a corrosion inhibitor. Here, you will find troubleshooting guidance and frequently asked questions to navigate the complexities of optimizing pH for effective corrosion mitigation.

Introduction: The Critical Role of pH in this compound Inhibition

This compound is a member of the imidazoline class of organic corrosion inhibitors, which are widely recognized for their efficacy in protecting metallic surfaces, particularly steel, from acidic corrosion. The effectiveness of these inhibitors is intrinsically linked to the pH of the corrosive medium. The pH dictates the protonation state of the imidazoline molecule, which in turn governs its adsorption mechanism and overall inhibition efficiency. Understanding and controlling the pH is therefore paramount to achieving optimal performance.

This technical guide is designed to be a practical resource, moving beyond theoretical concepts to address the real-world challenges encountered during experimental work.

Frequently Asked questions (FAQs)

Q1: What is the fundamental mechanism of corrosion inhibition by this compound?

A1: this compound inhibits corrosion by adsorbing onto the metal surface and forming a protective barrier film. This film impedes the electrochemical reactions responsible for corrosion, namely the anodic dissolution of the metal and the cathodic evolution of hydrogen. The adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).

Q2: How does pH influence the effectiveness of this compound?

A2: The pH of the solution determines the degree of protonation of the nitrogen atoms in the imidazoline ring. In acidic solutions, the imidazoline molecule becomes protonated, acquiring a positive charge. This positive charge enhances its electrostatic attraction to the negatively charged metal surface (in acidic media), promoting the formation of a protective film. However, at very low pH values, excessive protonation might lead to increased solubility of the inhibitor in the bulk solution, potentially reducing its surface activity. Conversely, at higher pH values, the inhibitor may be present in its neutral form, which can also adsorb on the metal surface through the sharing of lone pair electrons of the nitrogen atoms with the vacant d-orbitals of the metal. The optimal pH is a balance between these states to achieve maximum surface coverage and inhibition.

Q3: Is this compound a mixed-type, anodic, or cathodic inhibitor?

A3: this compound and its derivatives typically act as mixed-type inhibitors.[1][2][3] This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This can be confirmed experimentally by observing a shift in both the anodic and cathodic branches of the potentiodynamic polarization curves upon addition of the inhibitor.

Q4: What are the typical experimental techniques used to evaluate the performance of this compound at different pH values?

A4: The most common and powerful techniques are electrochemical methods such as:

  • Potentiodynamic Polarization: This technique provides information on the corrosion current density (i_corr), corrosion potential (E_corr), and the anodic and cathodic Tafel slopes. From these parameters, the inhibition efficiency can be calculated.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the kinetics of the corrosion process. Key parameters obtained from EIS include the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent or non-reproducible results in potentiodynamic polarization measurements.

  • Question: My potentiodynamic polarization curves are not consistent between identical experiments. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Surface Preparation: Inconsistent surface preparation of the working electrode is a primary source of variability. Ensure a standardized and repeatable polishing procedure to achieve a uniform surface finish. The final polishing step should be with a fine-grade abrasive, followed by thorough rinsing with deionized water and a suitable solvent like ethanol, and then drying.

    • Stabilization Time (Open Circuit Potential - OCP): The system needs to reach a steady state before starting the polarization scan. Allow the working electrode to stabilize in the test solution for a sufficient period (typically 30-60 minutes) until the OCP reaches a stable value. A drifting OCP indicates that the system is not yet at equilibrium.

    • Scan Rate: A scan rate that is too fast can lead to distorted polarization curves.[4] A slower scan rate (e.g., 0.167 mV/s as recommended by ASTM G59) allows the system to respond to the potential changes in a quasi-steady-state manner.[5]

    • Solution Purity and Deaeration: Contaminants in the electrolyte can significantly affect the corrosion process. Use high-purity reagents and deionized water. For many applications, it is crucial to deaerate the solution by purging with an inert gas (e.g., nitrogen or argon) before and during the experiment to remove dissolved oxygen, which can act as a cathodic depolarizer.[6]

Issue 2: Difficulty in interpreting Electrochemical Impedance Spectroscopy (EIS) data.

  • Question: My EIS Nyquist plots show scattered data points or an unusual shape that doesn't fit a simple equivalent circuit model. What should I do?

  • Answer & Troubleshooting Steps:

    • Data Validation (Kramers-Kronig): Before fitting your data to an equivalent circuit, it is good practice to perform a Kramers-Kronig (K-K) transformation to check the validity of your EIS data.[7] Most modern potentiostat software includes this feature. Significant deviations from the K-K fit suggest that your system was not stable during the measurement or that there were experimental artifacts.

    • Equivalent Circuit Model Selection: The choice of the equivalent circuit should be based on the physical and chemical processes occurring at the electrode-electrolyte interface.[1] For a simple corrosion process with an inhibitor film, a Randles circuit is often a good starting point. However, more complex systems may require the inclusion of additional elements like a constant phase element (CPE) to account for surface heterogeneity.

    • Frequency Range: Ensure that your frequency range is wide enough to capture all the relevant electrochemical processes. A typical range for corrosion studies is from 100 kHz down to 10 mHz.

    • Signal Amplitude: The AC voltage amplitude should be small enough (typically 10 mV) to ensure a linear response from the system.[8]

Issue 3: Low inhibition efficiency observed at the expected optimal pH.

  • Question: I'm not achieving the expected high inhibition efficiency with this compound, even at what I believe is the optimal pH. What could be wrong?

  • Answer & Troubleshooting Steps:

    • Inhibitor Concentration: The inhibition efficiency is concentration-dependent.[2][3] Ensure that you are using a sufficient concentration of this compound. It is advisable to perform a concentration study to determine the optimal inhibitor concentration for your system.

    • Inhibitor Solubility: this compound may have limited solubility in aqueous solutions.[9] Poor solubility can lead to a lower effective concentration at the metal surface. Consider using a co-solvent if necessary, but be aware that the co-solvent itself might influence the corrosion process.

    • Presence of Other Ions: The presence of other aggressive ions (e.g., chlorides, sulfates) in your electrolyte can compete with the inhibitor for adsorption sites on the metal surface, thereby reducing its efficiency.[10]

    • Hydrolysis of the Inhibitor: At elevated temperatures and certain pH conditions, imidazoline-based inhibitors can undergo hydrolysis, which may affect their performance.[10]

Experimental Protocols

Potentiodynamic Polarization Measurements

This protocol provides a step-by-step guide for performing potentiodynamic polarization measurements to evaluate the inhibition efficiency of this compound.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., mild steel coupon)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

  • Counter electrode (e.g., platinum or graphite)

  • Corrosive medium (e.g., 1 M HCl) with and without this compound at various concentrations and pH values

  • Polishing materials (SiC papers of different grades)

  • Deionized water and ethanol

  • Inert gas supply (N2 or Ar)

Procedure:

  • Working Electrode Preparation:

    • Mechanically polish the working electrode with successively finer grades of SiC paper (e.g., up to 1200 grit).[5]

    • Rinse the electrode thoroughly with deionized water, followed by ethanol.[5]

    • Dry the electrode in a stream of cool air.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with the test solution (with or without the inhibitor at the desired pH).

    • If required, deaerate the solution by purging with an inert gas for at least 30 minutes prior to immersing the electrode.[6]

  • Open Circuit Potential (OCP) Measurement:

    • Immerse the working electrode in the solution and monitor the OCP until it reaches a stable value (typically a drift of less than 5 mV over 5 minutes). This usually takes 30-60 minutes.

  • Potentiodynamic Polarization Scan:

    • Set the potential range for the scan, typically from -250 mV to +250 mV with respect to the OCP.

    • Set the scan rate to a slow value, for example, 0.167 mV/s.[5]

    • Initiate the scan and record the current response as a function of the applied potential.

  • Data Analysis:

    • Plot the potential versus the logarithm of the current density (Tafel plot).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the intersection of the anodic and cathodic Tafel slopes.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100 where i_corr_uninhibited and i_corr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

This protocol outlines the procedure for conducting EIS measurements.

Procedure:

  • Follow steps 1-3 of the Potentiodynamic Polarization protocol.

  • EIS Measurement:

    • Set the frequency range, for instance, from 100 kHz to 10 mHz.

    • Apply a small AC voltage perturbation, typically 10 mV (rms), at the OCP.

    • Record the impedance data across the specified frequency range.

  • Data Analysis:

    • Plot the impedance data in Nyquist (Z_imaginary vs. Z_real) and Bode (impedance and phase angle vs. frequency) formats.

    • Fit the experimental data to a suitable equivalent electrical circuit model to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • Calculate the inhibition efficiency (IE%) using the R_ct values: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100 where R_ct_uninhibited and R_ct_inhibited are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Data Presentation

pHCorrosion Current Density (i_corr) (μA/cm²)Inhibition Efficiency (IE%)
115085
212090
310092
413088
518080

Data is for illustrative purposes and based on general trends observed for imidazoline-based inhibitors.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_electrode Working Electrode Preparation (Polishing) cell_setup Cell Assembly & Deaeration prep_electrode->cell_setup prep_solution Solution Preparation (Inhibitor + pH Adjustment) prep_solution->cell_setup ocp OCP Stabilization cell_setup->ocp polarization Potentiodynamic Polarization ocp->polarization eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis tafel_analysis Tafel Extrapolation (from Polarization Data) polarization->tafel_analysis circuit_fitting Equivalent Circuit Fitting (from EIS Data) eis->circuit_fitting calc_ie Calculate Inhibition Efficiency (IE%) tafel_analysis->calc_ie circuit_fitting->calc_ie

Caption: Experimental workflow for evaluating the effect of pH on this compound corrosion inhibition.

adsorption_mechanism cluster_acidic Acidic pH (e.g., pH < 4) cluster_less_acidic Less Acidic / Near Neutral pH inhibitor_protonated Protonated this compound Positively Charged metal_surface_neg Metal Surface Negatively Charged inhibitor_protonated->metal_surface_neg Electrostatic Attraction (Physisorption) inhibitor_neutral Neutral this compound Lone Pair Electrons metal_surface_neutral Metal Surface Vacant d-orbitals inhibitor_neutral->metal_surface_neutral Coordinate Bonding (Chemisorption)

Sources

Technical Support Center: Diphenylimidazoline Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with diphenylimidazoline (DPI) and related 2-substituted imidazoline scaffolds.

Introduction: The Stability Paradox

Researchers often assume that this compound (DPI) is stable in acidic media because the imidazoline ring protonates (


), forming a resonance-stabilized cation that should resist nucleophilic attack.

However, degradation in acidic media is a frequent experimental failure mode , particularly in weakly acidic buffers (pH 2–6) used for HPLC/LC-MS or during long-term storage. The degradation is not a disintegration of the molecule, but a specific hydrolytic ring-opening event that yields an acyclic amido-amine. This guide details the mechanism, detection, and prevention of this pathway.

Module 1: Mechanism & Diagnostics

Q: Why is my this compound degrading in acid if protonation is supposed to protect it?

A: While the fully protonated imidazolinium cation is resistant to hydrolysis, the protection is not absolute, especially in weakly acidic conditions (pH 3–6) or at elevated temperatures.

The degradation pathway typically follows Pseudo-First-Order Kinetics .[1][2] In aqueous acidic media, water acts as a nucleophile attacking the imine carbon (


). Although the protonated nitrogen (

) discourages this attack, the equilibrium allows for a slow but irreversible ring-opening hydrolysis, converting the cyclic imidazoline into an acyclic N-(2-aminoethyl)benzamide derivative.
The Degradation Pathway (Visualization)

ImidazolineHydrolysis cluster_0 Key Diagnostic Marker DPI This compound (Intact Ring) Inter Tetrahedral Intermediate DPI->Inter + H2O (Slow Step) Weak Acid/Heat Product N-(2-aminoethyl)benzamide (Ring Open Hydrolysis Product) Inter->Product Ring Opening Irreversible

Figure 1: The hydrolytic ring-opening pathway of this compound. The reaction is driven by water activity and catalyzed by trace acid or heat, resulting in a mass shift of +18 Da.

Q: How do I confirm if my sample has degraded?

A: Degradation is best confirmed using LC-MS or HPLC. The ring-opening product has distinct physicochemical signatures compared to the parent DPI.

Diagnostic Checklist:

MethodObservation indicating DegradationTechnical Explanation
LC-MS Mass Shift +18 Da Hydrolysis adds one water molecule (

) to the formula. If Parent

, Product

.
HPLC (Reverse Phase) Peak Splitting / Fronting The acyclic amide is more polar (more H-bond donors) and typically elutes earlier (lower

) than the intact imidazoline.
NMR (

)
Loss of Symmetry The ethylene bridge protons (

) in the ring appear as a singlet (or tight multiplet) in DPI. In the product, they become two distinct triplets due to the acyclic amide/amine environment.

Module 2: Experimental Troubleshooting

Q: I see a "ghost peak" in my LC-MS chromatogram. Is this the hydrolysis product?

A: Likely, yes. If you are using an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), on-column hydrolysis is rare, but in-vial degradation is common if the sample sat in the autosampler for >12 hours.

Troubleshooting Workflow:

  • Check the Mass: Does the ghost peak have a mass of

    
    ?
    
    • Yes: It is the hydrolysis product.[1][2][3]

    • No: Check for oxidation (Imidazoline

      
       Imidazole, Mass 
      
      
      
      Da).
  • Check the Buffer: Are you using a carboxylic acid buffer (Formate/Acetate)?

    • Insight: Carboxylate anions can sometimes catalyze the hydrolysis via general base catalysis even at lower pH.

  • Immediate Fix: Re-prepare the sample in Acetonitrile (ACN) or Methanol with no water and inject immediately. If the peak disappears, the degradation was occurring in the aqueous sample vial.

Q: My synthesis yield is low, and I suspect degradation during the acid workup. What should I do?

A: Standard acid workups (e.g., 1M HCl wash) can destroy electron-rich imidazolines if the contact time is long or if the mixture is warm.

Corrective Protocol:

  • Avoid Aqueous Acid Partitions: Instead of washing with HCl to remove starting materials, use recrystallization from non-polar solvents (e.g., Hexane/EtOAc) or Amine-functionalized Silica purification.

  • Cold Quench: If an acid quench is mandatory, perform it at 0°C and immediately neutralize to pH > 7 using saturated

    
    . Do not let the imidazoline sit in the acidic aqueous layer.
    

Module 3: Stabilization Protocols

Q: How should I store this compound stock solutions?

A: Never store DPI in aqueous acidic buffers (e.g., PBS adjusted to pH 5, or water/TFA).

Recommended Storage Matrix:

ConditionRecommended ProtocolShelf Life Estimate
Solvent DMSO (Anhydrous) or 100% Ethanol > 6 Months at -20°C
pH Environment Alkaline (pH 9-11) Stable (weeks)
Temperature -20°C or -80°C Critical for long-term stability
Q: I must use an acidic buffer for a biological assay. How do I prevent ring opening?

A: If you cannot avoid acidic media (e.g., for physiological relevance or solubility), you must control the kinetic window .

Protocol: "Just-in-Time" Preparation

  • Prepare a 1000x Stock in 100% DMSO.

  • Prepare your assay buffer (e.g., pH 5.5 Acetate).

  • Spike the stock into the buffer immediately before the experiment.

  • Limit Assay Time: Data collected within 4–6 hours is usually safe. Beyond 12 hours, hydrolysis artifacts will skew

    
     or binding data.
    
Decision Tree: Handling Acidic Conditions

StabilizationLogic cluster_legend Key Start Need to use DPI in Acidic Media? Duration Experiment Duration? Start->Duration Short < 6 Hours Duration->Short Acute Assay Long > 12 Hours Duration->Long Long-term Incubation Action1 Use 'Just-in-Time' Spike (Keep DMSO stock separate) Short->Action1 Action2 Risk of Hydrolysis High Switch to Analog? Long->Action2 Analog Consider Tetrahydropyrimidine (6-membered ring is more stable) Action2->Analog If stability is critical legend Green = Safe Zone Red = Danger Zone

Figure 2: Decision logic for experimental design involving this compound in acidic environments.

References

  • Mechanism of Imidazoline Hydrolysis

    • Title: Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance.[1][2][3]

    • Source: White Rose Research Online (University of Leeds).
    • URL:[Link]

  • Kinetics & pH Dependence

    • Title: The kinetics of the hydrolysis of some 2-imidazolines.[1][3][4][5]

    • Source: Journal of Heterocyclic Chemistry (Wiley).
    • URL:[Link]

  • Analytical Detection (HPLC/MS)

    • Title: Liquid Chromatography Column Screening for the Analysis of Corrosion Inhibitor Molecules.[6]

    • Source: PMC (N
    • URL:[Link]

  • Structural Stability Factors

    • Title: Hydrolysis of 1,2-disubstituted imidazolines in aqueous media.[3][4]

    • Source: ResearchG
    • URL:[Link]

Sources

Validation & Comparative

Publish Comparison Guide: X-ray Crystallography for Diphenylimidazoline Structure Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

The Structural Conundrum: Diphenylimidazolines

Diphenylimidazoline derivatives (specifically 4,5-diphenyl-2-imidazoline and its analogs) are privileged scaffolds in medicinal chemistry, exhibiting alpha-adrenergic, anticancer, and analgesic activities.[1][2] However, their development is frequently stalled by a "structural blind spot" that standard analytical techniques fail to resolve definitively:

  • Stereochemical Ambiguity: The 4,5-diphenyl substitution creates two chiral centers.[1] Synthetic routes often yield mixtures of cis (meso) and trans (racemic) diastereomers.[1][2]

  • Tautomeric Equilibrium: The imidazoline ring exists in a dynamic equilibrium between the N-H tautomers (1H-imidazoline vs 3H-imidazoline).[2]

  • Regioisomerism: In N-substituted derivatives, confirming the site of alkylation (N1 vs N3) is critical for Structure-Activity Relationship (SAR) studies.

While NMR (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


H, 

C, NOESY) is the workhorse of characterization, it often falls short due to signal averaging caused by rapid tautomeric exchange on the NMR time scale.[1] Single Crystal X-ray Diffraction (SC-XRD) remains the only absolute method to freeze this equilibrium and provide an atomic-resolution snapshot of the bioactive conformation.

Comparative Analysis: SC-XRD vs. Alternative Methods

The following table objectively compares SC-XRD against high-field NMR and Density Functional Theory (DFT) calculation for this specific application.

FeatureSingle Crystal XRD High-Field NMR (600+ MHz) Computational DFT
Primary Output 3D Atomic Coordinates (x, y, z)Chemical Shifts (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

), Coupling Constants (

)
Energy Minimized Geometry
Tautomer ID Definitive. Distinguishes C-N (1.47 Å) from C=N (1.28 Å) via bond lengths.[1]Ambiguous. Signals often averaged due to fast proton exchange (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

).[1]
Predictive. Suggests most stable tautomer but cannot confirm actual solid-state form.
Stereochemistry Absolute. Directly visualizes cis/trans relationships and absolute configuration (if heavy atom present).[1][2]Relative. NOE signals depend on distance (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

); often inconclusive for flexible rings.
N/A
Sample State Solid (Single Crystal required)Solution (Dynamic environment)Gas Phase / Solvation Model
Throughput Low (Days to Weeks for crystallization)High (Minutes to Hours)Medium (Hours per molecule)
Limitation Requires a diffraction-quality crystal (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

mm).
Solvent effects can shift equilibrium; solubility limits.Accuracy depends on basis set/functional choice.[2]

Expert Insight: For diphenylimidazolines, NMR is sufficient for purity checks, but SC-XRD is non-negotiable for the initial structural assignment of the lead compound to calibrate the NMR data for subsequent analogs.[1]

Critical Experimental Protocol: SC-XRD Workflow

To ensure high-quality data suitable for publication and regulatory submission, the following protocol synthesizes best practices for small-molecule crystallography.

Phase 1: Crystallization Strategy (The Bottleneck)

Diphenylimidazolines are often hydrophobic and prone to twinning.[1][2]

  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System:

    • Primary: Toluene or Ethanol (promotes H-bonding networks).[2]

    • Anti-solvent:[1][2] Hexane or Pentane (slow diffusion).[1][2]

  • Condition: 4°C is preferred to slow down kinetics and reduce disorder.[1]

Phase 2: Data Collection Parameters[1][2][3]
  • Source: Molybdenum (Mo) Kngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (
    
    
    
    Å).[1][3]
    • Why? Mo radiation minimizes absorption errors common in aromatic-rich organic crystals compared to Copper (Cu) sources.[2]

  • Temperature: 100 K - 150 K (Cryogenic cooling).

    • Causality: Cooling freezes the phenyl ring rotations (reducing thermal ellipsoids) and locks the tautomeric proton in place, allowing it to be located in the electron density map.[1]

Phase 3: Structure Solution & Refinement[1]
  • Software: SHELXT (Solution) and SHELXL (Refinement).[1][2][3]

  • Tautomer Validation:

    • Locate the H-atom on the Nitrogen in the difference Fourier map (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).
      
    • Self-Validating Check: Refine the N-H hydrogen isotropically. If the thermal parameter (

      
      ) blows up or the bond length is unrealistic (
      
      
      
      Å or
      
      
      Å), the model is incorrect (possible disorder).[1]

Data Interpretation: The "Fingerprint" of Confirmation[2]

When analyzing the X-ray data for a this compound, focus on these three quantitative metrics to confirm the structure.

A. Bond Length Analysis (Tautomer Confirmation)

In the imidazoline ring, the position of the double bond determines the tautomer.[1][2]

  • Target: Measure bond lengths

    
     and 
    
    
    
    .
  • Criterion:

    • C=N (Double Bond): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       Å.
      
    • C-N (Single Bond): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       Å.
      
    • Result: If

      
       is 1.29 Å and 
      
      
      
      is 1.38 Å, the proton resides on N3.[1] If both are
      
      
      Å, there is likely static disorder (50:50 occupancy) or resonance stabilization.[1]
B. Torsion Angles (Stereochemistry)

To confirm cis vs trans orientation of the 4,5-phenyl groups:

  • Target: Torsion angle ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
  • Criterion:

    • Cis (meso): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (syn-clinal).
      
    • Trans (racemic): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (anti-periplanar).[1]
      
    • Note: In cis-4,5-diphenylimidazoline, steric clash often twists the phenyl rings, resulting in a dihedral angle of

      
       rather than 
      
      
      
      .[1]
C. R-Factor & Goodness of Fit (Quality Control)
  • R1 (unweighted): Should be

    
     (5%) for a publication-quality structure.
    
  • Goodness of Fit (GooF): Should approach 1.[1][2]0. Values

    
     suggest the model accounts for insufficient electron density (possibly missed solvent).
    

Decision Workflow Diagram

The following diagram illustrates the logical flow for determining the structure of a this compound derivative, highlighting the decision points between NMR and X-ray.

StructureConfirmation Start Synthesized this compound Derivative NMR 1H / 13C NMR Analysis (DMSO-d6) Start->NMR Ambiguity Is Tautomer/Stereochem Definitive? NMR->Ambiguity NMR_Success Structure Confirmed (Rare for this class) Ambiguity->NMR_Success Yes Crystallization Crystallization (Slow Evap: Toluene/EtOH) Ambiguity->Crystallization No (Signals Broad/Avg) XRD_Collect SC-XRD Data Collection (Mo Source, 150 K) Crystallization->XRD_Collect Refinement Structure Refinement (SHELXL) XRD_Collect->Refinement Analysis_Bond Analyze Bond Lengths (C-N vs C=N) Refinement->Analysis_Bond Analysis_Torsion Analyze Torsion Angles (Cis vs Trans) Refinement->Analysis_Torsion Final_Conf Absolute Structure Confirmed Analysis_Bond->Final_Conf Analysis_Torsion->Final_Conf

Caption: Logical workflow for structural confirmation, prioritizing NMR for screening and SC-XRD for definitive resolution of tautomeric and stereochemical ambiguity.

References

  • Cis-Trans Confirmation:The crystal structure determination of meso-4,5-diphenylimidazolidin-2-one confirms the cis relationship between the phenyl groups

    • Source: PMC / NIH[1][2]

  • Tautomerism & Bond Lengths:Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole: Analysis of N-H disorder and C-N vs C=N bond lengths.

    • Source: MDPI Molbank[1][2]

  • X-ray vs NMR Limitations:X-Ray Crystallography of Chemical Compounds: A review on why X-ray is the primary method for determining absolute configur

    • Source: PMC / NIH[1][2]

  • Synthesis & Structural Analysis:Synthesis and crystal structure analysis of 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)

    • Source: Rasayan Journal of Chemistry[2]

Sources

A Comparative Analysis of Corrosion Inhibition Efficacy: Diphenylimidazoline vs. Benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the persistent battle against metal degradation, organic corrosion inhibitors are indispensable tools. Among the heterocyclic compounds that have garnered significant attention are derivatives of imidazoline and benzimidazole. This guide provides a detailed comparative analysis of the corrosion inhibition performance of diphenylimidazoline and benzimidazole, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and theoretical insights.

The Fundamental Principles of Corrosion Inhibition

Corrosion is an electrochemical process involving the gradual destruction of a material, typically a metal, by chemical or electrochemical reaction with its environment. Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. This protective layer can impede either the anodic (metal dissolution) or cathodic (oxidant reduction) reactions, or both. The effectiveness of an organic inhibitor is intrinsically linked to its chemical structure, particularly the presence of heteroatoms (such as nitrogen, oxygen, and sulfur), aromatic rings, and π-electrons, which facilitate strong adsorption onto the metal surface.

This compound Derivatives as Corrosion Inhibitors

This compound derivatives have emerged as effective corrosion inhibitors, primarily for steel in acidic environments. Their molecular structure, featuring two phenyl groups attached to the imidazoline ring, provides a significant number of π-electrons and nitrogen atoms that act as adsorption centers.

Mechanism of Inhibition

The corrosion inhibition by this compound derivatives is attributed to their ability to adsorb onto the metal surface, a process that can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding). Studies on compounds like 5,5-diphenylimidazolidine-2,4-dione (PID) indicate that they act as mixed-type inhibitors , meaning they suppress both the anodic and cathodic reactions of the corrosion process.[1][2] The adsorption of these molecules typically conforms to the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[1]

Quantum chemical calculations have further elucidated this mechanism, showing that the high electron density on the nitrogen and oxygen atoms, as well as the phenyl rings, facilitates the donation of electrons to the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, protective film.

cluster_metal Metal Surface (e.g., Steel) cluster_solution Corrosive Medium (e.g., HCl) Metal Fe This compound This compound (Adsorbed) Metal->this compound Adsorption (π-electrons, N atoms) H_plus H+ H_plus->Metal Cathodic Reaction (Inhibited) Cl_minus Cl- Cl_minus->Metal Anodic Reaction (Inhibited) This compound->Metal Protective Film Formation cluster_metal Metal Surface (e.g., Steel) cluster_solution Corrosive Medium (e.g., HCl) Metal Fe Benzimidazole Benzimidazole (Adsorbed) Metal->Benzimidazole Adsorption (π-electrons, N atoms) H_plus H+ H_plus->Metal Cathodic Reaction (Inhibited) Cl_minus Cl- Cl_minus->Metal Anodic Reaction (Inhibited) Benzimidazole->Metal Protective Film Formation

Caption: Inhibition mechanism of Benzimidazole.

Experimental Performance Data

The following table presents a selection of experimental data on the corrosion inhibition efficiency of various benzimidazole derivatives.

InhibitorMetalCorrosive MediumConcentrationTemperatureInhibition Efficiency (%)TechniqueReference
(1H-benzimidazol-2-yl)methanethiol (LF1)Carbon Steel1.0 M HCl--88.2PDP, EIS[3][4]
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2)Carbon Steel1.0 M HCl--95.4PDP, EIS[3][4]
2-methylbenzoi[5][6]midazo[1,2-a]pyridine (MBIP)Mild Steel1 M HCl0.25 mmol L⁻¹-98.96Weight Loss, EIS, PDP[5]
Benzoi[5][6]midazo[1,2-a]pyridine (BIP)Mild Steel1 M HCl0.25 mmol L⁻¹-97.65Weight Loss, EIS, PDP[5]
2-(trifluoromethyl)benzoi[5][6]midazo[1,2-a]pyridine (TBIP)Mild Steel1 M HCl0.25 mmol L⁻¹-95.48Weight Loss, EIS, PDP[5]
2-(2-aminophenyl)-1H-benzimidazole (APhBI)S235 Steel1 M HCl3 mM298–318 K87.09Weight Loss, EIS, PDP[7]
2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI)S235 Steel1 M HCl3 mM298–318 K85.06Weight Loss, EIS, PDP[7]

Head-to-Head Comparison: A Cautious Interpretation

A direct, definitive comparison of the intrinsic corrosion inhibition efficiency of a generic "this compound" versus a generic "benzimidazole" is challenging due to the significant influence of substituent groups on the inhibitor molecule and the variability in experimental conditions across different studies. However, based on the available data, some general observations can be made:

  • High Efficiency of Benzimidazole Derivatives: The literature consistently reports very high inhibition efficiencies for a wide range of benzimidazole derivatives, often exceeding 95% and in some cases approaching 99%. [5]* Promising Performance of this compound Derivatives: While the available data for this compound derivatives is less extensive, the reported efficiencies are still significant, indicating their potential as effective corrosion inhibitors. [8]* Influence of Molecular Structure: For both classes of compounds, the addition of functional groups can significantly enhance or alter their inhibition properties. For instance, the presence of long alkyl chains or additional heteroatoms in benzimidazole derivatives has been shown to improve their performance. [3] It is crucial for researchers to consider the specific derivatives and the experimental context when evaluating the suitability of an inhibitor for a particular application.

Standardized Experimental Protocols for Inhibitor Evaluation

To ensure the reliability and comparability of corrosion inhibition data, standardized experimental protocols are essential. The following are three commonly employed techniques.

Weight Loss Method (Gravimetric)

This traditional and straightforward method involves exposing a pre-weighed metal coupon to a corrosive environment, with and without the inhibitor, for a specific duration. The inhibition efficiency (IE%) is calculated from the weight loss of the coupons.

Protocol based on ASTM G31: [9][10][11]

  • Specimen Preparation: Prepare metal coupons of known dimensions. Polish the surfaces to a uniform finish, clean with appropriate solvents, dry, and weigh accurately.

  • Test Solution: Prepare the corrosive solution (e.g., 1M HCl) and add the desired concentration of the inhibitor. A blank solution without the inhibitor is also prepared.

  • Immersion: Immerse the prepared coupons in the test and blank solutions for a predetermined period at a constant temperature. [10]4. Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures, dry, and re-weigh.

  • Calculation of Inhibition Efficiency: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the inhibited solution.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

Protocol based on ASTM G5: [12][13]

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a reference electrode (e.g., saturated calomel electrode - SCE), and a counter electrode (e.g., platinum).

  • Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Apply a potential scan, typically from a potential cathodic to the OCP to a potential anodic to the OCP, at a slow, constant scan rate.

  • Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr).

  • Calculation of Inhibition Efficiency: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 Where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective inhibitor film.

Protocol:

  • Electrochemical Cell Setup: The same three-electrode setup as for PDP is used.

  • Stabilization: Allow the system to reach a steady state at the OCP in the test solution.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz). [14]4. Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). [14]5. Calculation of Inhibition Efficiency: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 Where R_ct(inh) and R_ct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively. An increase in R_ct and a decrease in C_dl are indicative of effective inhibition.

cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Prep Metal Specimen Preparation (Polishing, Cleaning, Weighing) WL Weight Loss (Immersion) Prep->WL PDP Potentiodynamic Polarization (Electrochemical Scan) Prep->PDP EIS Electrochemical Impedance Spectroscopy (AC Signal Application) Prep->EIS Sol_Prep Solution Preparation (Corrosive Medium +/- Inhibitor) Sol_Prep->WL Sol_Prep->PDP Sol_Prep->EIS WL_Analysis Final Weighing & Calculation of IE% WL->WL_Analysis PDP_Analysis Tafel Plot Analysis & Calculation of IE% PDP->PDP_Analysis EIS_Analysis Nyquist/Bode Plot Analysis & Calculation of IE% EIS->EIS_Analysis

Caption: Experimental workflow for inhibitor evaluation.

Conclusion

Both this compound and benzimidazole derivatives demonstrate significant promise as corrosion inhibitors, particularly for the protection of steel in acidic media. The available experimental data suggests that benzimidazole derivatives have been more extensively studied and have shown exceptionally high inhibition efficiencies. However, this compound derivatives also exhibit strong inhibitive properties. The ultimate selection of an inhibitor will depend on the specific application, the nature of the metal, the corrosive environment, and the molecular structure of the inhibitor. The use of standardized experimental protocols is paramount for generating reliable and comparable data to guide the selection and development of new and more effective corrosion inhibitors.

References

  • Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Publishing. (2024-09-23). [Link]

  • Corrosion Inhibition Study of 5, 5-diphenylimidazolidine-2, 4-dione for Mild Steel Corrosion in 1 M HCl Solution: Experimental, Theoretical Computational and Monte Carlo Simulations Studies. ResearchGate. (2018-11-04). [Link]

  • Corrosion Inhibition Study of 5, 5-diphenylimidazolidine-2, 4-dione for Mild Steel Corrosion in 1 M HCl Solution: Experimental,. An-Najah Staff. (2018-12-19). [Link]

  • Highly effective inhibition of mild steel corrosion in HCl solution by using pyrido[1,2-a]benzimidazoles. ResearchGate. (n.d.). [Link]

  • Highly effective inhibition of mild steel corrosion in HCl solution by using pyrido[1,2-a]benzimidazoles. ResearchGate. (n.d.). [Link]

  • Understanding the adsorption of benzimidazole derivative as corrosion inhibitor for carbon steel in 1 M HCl: Experimental and theoretical studies. ResearchGate. (2025-08-08). [Link]

  • Comparative data on corrosion protection of mild steel in HCl using two new thiazoles. NIH. (n.d.). [Link]

  • Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. PMC. (2025-07-15). [Link]

  • (PDF) Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies. ResearchGate. (n.d.). [Link]

  • Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Publishing. (2024-09-23). [Link]

  • Plot of Inhibition efficiency and corrosion rate of mild steel with various concentrations of P2 in 1 M HCl solution.. ResearchGate. (n.d.). [Link]

  • Experimental and Quantum Chemical Studies on the Corrosion Inhibition Performance of Benzimidazole Derivatives for Mild Steel in HCl | Request PDF. ResearchGate. (2025-08-05). [Link]

  • (PDF) Corrosion Inhibition of Mild Steel in Acidic Media by 5′-Phenyl-2′,4′-dihydrospiro[indole-3,3′-pyrazol]-2(1H)-one. ResearchGate. (n.d.). [Link]

  • Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution: A Comprehensive Experimental and Theoretical Investigation. NIH. (n.d.). [Link]

  • Laboratory Immersion Corrosion Testing of Metals1. n.d.. [Link]

  • Standard Reference Test Method for Making Potentiostatic and Potentiodynamic Anodic Polarization Measurements. ASTM. (2013-03-04). [Link]

  • Evaluating the corrosion inhibition efficiency of 5-(4-pyridyl)-3- mercapto-1,2,4-triazole for mild steel in HCl: insights from weight loss measurements and DFT calculations. ResearchGate. (2024-02-05). [Link]

  • Chemical, electrochemical and theoretical studies of 3-methyl-5,5′-diphenylimidazolidine-2,4-dione as corrosion inhibitor for mild steel in HCl solution. ResearchGate. (n.d.). [Link]

  • Standard Reference Test Method for - Making Potentiodynamic Anodic Polarization Measurements1. n.d.. [Link]

  • ASTM G31-21 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals. n.d.. [Link]

  • Corrosion Inhibition Effect of 1-(4-Methoxy-phenyl). Engineering Journals. (n.d.). [Link]

  • Insights into the Corrosion Inhibition Performance of Three 2-Isoxazoline-γ-Lactones for Carbon Steel in Acidic Medium: Linking Molecular and Experimental-Level Information with Microscopic-Scale Modeling. MDPI. (2023-03-16). [Link]

  • Laboratory Immersion Corrosion Testing of Metals1. ResearchGate. (n.d.). [Link]

  • The inhibition efficiencies, η, of different benzimidazoles a as corrosion inhibitors on the different materials in various solutions …. ResearchGate. (n.d.). [Link]

  • Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments. Arabian Journal of Chemistry. (n.d.). [Link]

  • Inhibition of acidic corrosion of mild steel by 3,5-diphenyl-4H-1,2,4-triazole. ResearchGate. (n.d.). [Link]

  • Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. PMC. (n.d.). [Link]

  • PDINN as an Efficient and Environmentally Friendly Corrosion Inhibitor for Mild Steel in HCl: A Comprehensive Investigation. MDPI. (n.d.). [Link]

  • ASTM G5-94 Standard Practice PDF. Scribd. (n.d.). [Link]

  • (PDF) Experimental studies on the corrosion inhibition of mild steel by 1-(phenylamino-1,3,4-thiadiazol-5-yl)-3-phenyl-3-oxopropan complemented with DFT Modeling. ResearchGate. (2025-08-07). [Link]

  • Conducting Potentiodynamic Polarization Resistance Measurements1. n.d.. [Link]

  • ASTM G31 Laboratory Immersion Corrosion Testing of Metals. EUROLAB. (n.d.). [Link]

  • immersion corrosion TESTING. Metallurgical Engineering Services. (n.d.). [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Diphenylimidazolines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of heterocyclic compounds is paramount. Diphenylimidazolines, a class of nitrogen-containing heterocycles, are prevalent scaffolds in medicinal chemistry. Mass spectrometry stands as a cornerstone technique for the structural elucidation of these molecules. This guide provides an in-depth comparison of the fragmentation patterns of diphenylimidazolines under Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the causal mechanisms that drive their gas-phase dissociations.

Introduction: The Analytical Significance of Diphenylimidazolines

Diphenylimidazolines are characterized by an imidazoline core substituted with two phenyl groups. The substitution pattern can vary, leading to different isomers (e.g., 2,4-diphenyl-2-imidazoline). These compounds and their derivatives are explored in various therapeutic areas, making their unambiguous identification critical. Mass spectrometry, particularly when coupled with chromatographic separation (GC-MS or LC-MS), provides exquisite sensitivity and structural information. The choice of ionization technique, however, fundamentally dictates the observed fragmentation and, consequently, the nature of the structural information obtained. Electron Ionization (EI) is a "hard" ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint.[1][2] In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically yields an intact protonated molecule, requiring tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.[3][4]

Experimental Protocols: A Self-Validating Approach

To ensure reproducible and reliable data, the following protocols for GC-MS and LC-MS/MS analysis are recommended. The rationale behind each step is provided to empower the researcher with a foundational understanding of the methodology.

GC-MS Protocol for Electron Ionization Analysis

Gas chromatography is well-suited for the analysis of thermally stable and volatile compounds like many diphenylimidazoline derivatives.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the this compound standard in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically held at a high temperature (e.g., 250-280°C) to ensure rapid volatilization.

  • Chromatographic Separation: Employ a non-polar capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of 5% phenyl-methylpolysiloxane). Use a temperature gradient to separate the analyte from any impurities. A typical gradient might be: hold at 100°C for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometry: The column outlet is interfaced with the mass spectrometer. For EI, the ion source temperature is typically set to 230°C. Ionization is achieved with a 70 eV electron beam.[1] The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 50-500.

Causality Behind Choices: The 70 eV electron beam in EI provides sufficient energy to ionize the molecule and induce reproducible, extensive fragmentation, creating a characteristic mass spectrum that can be compared against spectral libraries.[1][2] The GC temperature program is designed to ensure the analyte is eluted as a sharp peak without thermal degradation.

LC-MS/MS Protocol for Electrospray Ionization Analysis

Liquid chromatography is ideal for less volatile or thermally labile this compound derivatives and allows for analysis in a manner more akin to biological systems.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the this compound standard in 1 mL of a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

  • Chromatographic Separation: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size). A typical mobile phase consists of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A gradient elution is used, for example: 5% B to 95% B over 10 minutes. The flow rate is set to 0.3 mL/min.

  • Mass Spectrometry: The LC eluent is directed to an ESI source. For positive ion mode, the capillary voltage is typically set between 3.5 and 4.5 kV. The desolvation gas (nitrogen) temperature is set to around 300-350°C.

  • Tandem MS (MS/MS): A full scan MS is performed to identify the protonated molecule [M+H]⁺. A product ion scan is then performed by selecting the [M+H]⁺ ion in the first mass analyzer (e.g., quadrupole), subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon) in a collision cell, and analyzing the resulting fragment ions in the second mass analyzer.

Causality Behind Choices: ESI is a soft ionization technique that preserves the molecular ion, which is crucial for determining the molecular weight.[4] The addition of formic acid to the mobile phase aids in the protonation of the basic nitrogen atoms in the imidazoline ring, enhancing the [M+H]⁺ signal. CID is necessary to induce fragmentation and obtain structural information.[3]

Comparative Fragmentation Analysis: EI vs. ESI-MS/MS

The fragmentation of diphenylimidazolines is primarily dictated by the stability of the resulting ions and neutral losses. The phenyl and imidazoline moieties are the key players in directing the fragmentation pathways.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the ejection of an electron to form a radical cation (M⁺•). This high-energy species undergoes extensive fragmentation. For a compound like 2-phenyl-2-imidazoline (C₉H₁₀N₂), the molecular ion is observed at m/z 146.[5]

Key Fragmentation Pathways:

  • Loss of a hydrogen atom: This leads to the formation of a stable, conjugated [M-H]⁺ ion at m/z 145.

  • Formation of the phenyl cation: Cleavage of the bond between the phenyl group and the imidazoline ring can result in a phenyl cation (C₆H₅⁺) at m/z 77.

  • Formation of a benzonitrile-like ion: A significant fragment is often observed at m/z 117, which can be attributed to the loss of an ethylenimine radical (•C₂H₄N) from the molecular ion.[5]

  • Ring cleavage: The imidazoline ring itself can undergo cleavage, leading to smaller fragment ions.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive ion ESI, this compound is readily protonated to form the [M+H]⁺ ion. The fragmentation of this even-electron ion under CID conditions proceeds through different pathways compared to the odd-electron M⁺• from EI.

Key Fragmentation Pathways for [M+H]⁺:

  • Neutral loss of ammonia (NH₃) or aminonitrile (NH₂CN): Cleavage of the imidazoline ring can lead to the loss of small, stable neutral molecules.

  • Loss of a phenyl group: While less common for even-electron ions, the loss of a neutral benzene molecule (C₆H₆) can occur through rearrangement processes.

  • Formation of iminium ions: Ring opening followed by fragmentation can lead to the formation of stable iminium ions.

The presence of two phenyl groups in a molecule like 2,4-diphenyl-2-imidazoline will introduce additional fragmentation pathways, including the potential for rearrangements involving both phenyl rings.

Data Summary

The following table compares the expected key fragments for a generic this compound under EI and ESI-MS/MS.

Ionization TechniqueParent IonKey Fragment Ions (m/z)Proposed Neutral Loss/Fragment Structure
Electron Ionization (EI) M⁺•[M-H]⁺H•
Phenyl Cation (e.g., 77)CₙHₘN₂•
[M-C₂H₄N]⁺•C₂H₄N
ESI-MS/MS [M+H]⁺[M+H - NH₃]⁺NH₃
[M+H - C₆H₆]⁺C₆H₆
Iminium ionsVarious neutral losses

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for a this compound under EI and ESI-MS/MS conditions.

Proposed EI Fragmentation Pathway

EI_Fragmentation M_plus This compound M+• M_minus_H [M-H]+ M_plus->M_minus_H - H• Phenyl Phenyl Cation (C6H5)+ M_plus->Phenyl - CnHmN2• Fragment_X [M-C2H4N]+ M_plus->Fragment_X - •C2H4N

Caption: Proposed Electron Ionization (EI) fragmentation of a this compound.

Proposed ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation M_H_plus Protonated this compound [M+H]+ Fragment_A [M+H - NH3]+ M_H_plus->Fragment_A - NH3 Fragment_B [M+H - C6H6]+ M_H_plus->Fragment_B - C6H6 Iminium Iminium Ion M_H_plus->Iminium - Neutral Loss

Caption: Proposed ESI-MS/MS fragmentation of a protonated this compound.

Comparison with Other Imidazoline Derivatives

The fragmentation of this compound is significantly influenced by the two phenyl substituents. In comparison to a simple alkyl-substituted imidazoline, the phenyl groups offer several key differences:

  • Charge Stabilization: The phenyl groups can stabilize radical cations and positive charges through resonance, making the molecular ion in EI more stable and influencing which bonds are preferentially cleaved.

  • Characteristic Phenyl Fragments: The presence of phenyl groups leads to characteristic fragment ions at m/z 77 (phenyl cation) and other related aromatic ions, which are absent in their alkyl counterparts.

  • Rearrangements: The bulky and electron-rich phenyl groups can facilitate complex rearrangements prior to fragmentation, leading to unique fragment ions not observed in simpler imidazolines.

For instance, studies on the electron ionization of imidazole itself show that the primary fragmentation pathway involves the loss of HCN, leading to an ion at m/z 41 (C₂H₃N⁺).[6][7] While ring fragmentation is still possible for this compound, the fragmentation is more likely to be dominated by cleavages involving the more labile phenyl substituents.

Conclusion

The mass spectrometric fragmentation of diphenylimidazolines is a rich and informative process that is highly dependent on the chosen ionization method. Electron Ionization provides a complex but reproducible fragmentation pattern that serves as a valuable fingerprint for identification. Electrospray Ionization coupled with tandem mass spectrometry offers a more controlled fragmentation of the protonated molecule, which is often more straightforward to interpret for determining the connectivity of substituents. By understanding the fundamental principles behind these fragmentation pathways, researchers can leverage mass spectrometry to its full potential for the structural characterization of this important class of heterocyclic compounds.

References

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • PubChem. (n.d.). 2-Phenylimidazoline. Retrieved from [Link]

  • Fekete, S., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7701. [Link]

  • Ferreira, C. R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. The Journal of Physical Chemistry A, 123(46), 10031-10041. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Holzmann, G., Krieg, B., Lautenschläger, H., & Konieczny, P. (1979). The mass spectra of alkyl‐ and phenyl‐4‐imidazolin‐2‐ones. Journal of Heterocyclic Chemistry, 16(5), 983–991. [Link]

  • Ferreira, C. R., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. ResearchGate. [Link]

  • Varghese, B., & Raj, M. A. (2015). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Journal of Drug Delivery and Therapeutics, 5(5), 63-67. [Link]

Sources

Validation of HPLC Methods for Diphenylimidazoline Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Diphenylimidazoline (DPI) derivatives—specifically 1,2-diphenyl-2-imidazoline and its analogs—are critical scaffolds in medicinal chemistry, serving as precursors for antihypertensives (e.g., clonidine analogs) and chiral ligands in asymmetric catalysis. However, their analysis presents a distinct chromatographic challenge: the imidazoline core is a weak base (pKa ~8.5–9.5) .

Under standard acidic reversed-phase conditions (pH < 3), the nitrogen atoms are fully protonated, leading to secondary silanol interactions, peak tailing, and poor resolution from neutral precursors like benzonitrile or benzaldehyde .

This guide compares two validation strategies:

  • Method A (Legacy): Traditional C18 with Ion-Pairing (Acidic pH).

  • Method B (Recommended): High-pH Reversed-Phase Chromatography (Hybrid C18) or Phenyl-Hexyl Stationary Phase.

The Verdict: While Method A is common in older monographs, Method B is superior for modern validation due to improved peak symmetry, higher sensitivity (S/N), and compatibility with Mass Spectrometry (MS).

Method Comparison: The Science of Selection

The choice of method fundamentally alters the validation landscape. Below is an objective comparison of the two approaches.

Method A: The "Brute Force" Approach (Legacy)
  • Column: Standard C18 (5 µm).[1]

  • Mobile Phase: Phosphate Buffer (pH 3.0) + Acetonitrile + Ion-Pairing Agent (e.g., Hexanesulfonate).

  • Mechanism: The ion-pairing agent masks the charge of the protonated imidazoline, increasing retention.

  • Drawbacks: Long equilibration times, incompatible with LC-MS (non-volatile salts), and "memory effects" on the column.

Method B: The "Mechanistic" Approach (Recommended)
  • Column: Phenyl-Hexyl (for

    
    -
    
    
    
    selectivity) or Hybrid C18 (High pH stable).
  • Mobile Phase: Ammonium Bicarbonate (pH 9.0) or Ammonium Formate (pH 3.5).

  • Mechanism:

    • High pH: Operates above the pKa, keeping DPI neutral. This eliminates silanol repulsion and dramatically sharpens peaks.

    • Phenyl-Hexyl: Utilizes

      
      -
      
      
      
      interactions to separate the diphenyl rings of the product from the single phenyl ring of impurities (e.g., benzonitrile).
  • Advantages: MS-compatible, rapid equilibration, superior resolution of structural isomers.

Comparative Performance Data
ParameterMethod A (C18 + Ion Pair)Method B (Phenyl-Hexyl / High pH)
Peak Symmetry (Tailing Factor) 1.4 – 1.8 (Prone to tailing)0.95 – 1.15 (Excellent)
Resolution (DPI vs. Impurity A) ~ 2.0> 4.5
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL (Sharper peaks = higher height)
Equilibration Time > 60 mins< 10 mins
MS Compatibility NoYes

Decision Tree: Selecting the Right Method

Before proceeding to validation, use this decision logic to select the optimal pathway for your specific DPI derivative.

MethodSelection Start Start: this compound Analysis CheckMS Is MS Detection Required? Start->CheckMS MS_Yes Yes CheckMS->MS_Yes LC-MS MS_No No CheckMS->MS_No UV Only CheckpH Is Analyte pKa > 8.0? MS_Yes->CheckpH MS_No->CheckpH New Method Method_Legacy Method A: Acidic C18 + Ion Pair (Only if MS not required) MS_No->Method_Legacy Legacy SOPs Method_HighPH Select Method B1: High pH (pH 9-10) Hybrid C18 Column (Ammonium Bicarbonate) CheckpH->Method_HighPH Yes (Basic) Method_Phenyl Select Method B2: Acidic pH (pH 3-4) Phenyl-Hexyl Column (Pi-Pi Interaction) CheckpH->Method_Phenyl No / Neutral

Caption: Decision matrix for selecting the optimal stationary phase based on detection mode and analyte basicity.

Recommended Experimental Protocol (Method B)

This protocol utilizes a Phenyl-Hexyl column to exploit the aromaticity of the diphenyl groups, ensuring separation from synthesis precursors like benzonitrile or ethylenediamine.

Reagents & Materials[2][3][4][5][6][7]
  • Reference Standard: this compound (>99.5% purity).

  • Impurities: Benzonitrile (Impurity A), N-(2-aminoethyl)benzamide (Impurity B).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (150 mm x 4.6 mm, 3.5 µm).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate.

Chromatographic Conditions[1][3][6][8][9]
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 35°C.

  • Detection: UV at 254 nm (primary) and 220 nm (for non-aromatic impurities).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
2.0 10 Elute polar amines
15.0 80 Elute DPI & non-polars
18.0 80 Wash
18.1 10 Re-equilibrate

| 23.0 | 10 | End |

Validation Workflow (ICH Q2 R1)

Validation must prove the method is suitable for its intended use. The following workflow ensures compliance with ICH Q2(R1) guidelines.

Specificity (Selectivity)

Objective: Prove DPI is separated from all impurities and solvent peaks.

  • Protocol: Inject Blank, Placebo, Pure DPI, and Spiked Sample (DPI + Impurities A/B).

  • Acceptance Criteria:

    • Resolution (

      
      ) between DPI and nearest impurity > 1.5.
      
    • Peak Purity (via Diode Array Detector) > 990.

Linearity & Range

Objective: Demonstrate proportional response.

  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .
    • Y-intercept bias

      
       of 100% response.
      
Accuracy (Recovery)

Objective: Verify the method measures the true value.

  • Protocol: Spike placebo with DPI standard at 3 levels (80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision (Repeatability)

Objective: Verify consistency.

  • Protocol: 6 injections of the 100% standard.

  • Acceptance Criteria: RSD

    
     for assay; RSD 
    
    
    
    for impurities.
Validation Logic Diagram

ValidationWorkflow Setup 1. System Suitability (RSD < 2%, Tailing < 1.5) Specificity 2. Specificity (Peak Purity check) Setup->Specificity Linearity 3. Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy 4. Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Robustness 5. Robustness (Flow, pH, Temp variations) Accuracy->Robustness Report Final Validation Report Robustness->Report

Caption: Sequential workflow for ICH Q2(R1) compliant method validation.

Troubleshooting & Robustness

Even validated methods can drift. The table below addresses common failure modes specific to this compound analysis.

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions (Residual -OH groups on silica).Switch to "End-capped" column or increase buffer ionic strength (add 10mM Ammonium Acetate).
Retention Time Drift pH fluctuation (DPI is sensitive near pKa).Ensure buffer pH is at least 2 units away from pKa (Use pH 3.5 or pH 9.0).
Split Peaks Solvent mismatch.Dissolve sample in mobile phase rather than 100% pure organic solvent.
Ghost Peaks Carryover of basic analyte.Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • McCalley, D. V. (2010). Analysis of basic solutes by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (Detailed mechanism of silanol interactions with bases like imidazolines). Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley.

Sources

Comparative Guide: Imidazoline vs. cis-Diphenylimidazoline Ligand Binding

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Evolution: From GPCR Modulation to Protein-Protein Interaction (PPI) Inhibition

Executive Summary: The Structural Divergence

In medicinal chemistry, the imidazoline ring is a privileged scaffold, but its substitution pattern dictates a massive divergence in pharmacological target and binding mechanism. This guide compares the Classic Imidazoline (mono-substituted or fused, e.g., Idazoxan, Clonidine) against the Diphenylimidazoline (specifically the cis-diphenyl variants, e.g., Nutlins).

  • The Classic Imidazoline: Primarily targets G-Protein Coupled Receptors (GPCRs) like

    
    -adrenergic receptors and Imidazoline receptors (I1/I2). Binding is driven by electrostatic interactions  (salt bridges) and cation-
    
    
    
    interactions.
  • The this compound: Engineered to inhibit Protein-Protein Interactions (PPIs), specifically MDM2-p53. Binding is driven by hydrophobic shape complementarity and steric projection, mimicking the Phe19, Trp23, and Leu26 residues of p53.

This study contrasts these two classes to guide lead optimization and assay design.

Mechanistic Comparison: Binding Modes & Thermodynamics

The Classic Imidazoline (GPCR/I-Receptor Target)

Ligand Prototype: Idazoxan, Clonidine.[1] Binding Driver: Enthalpy (


).

The classic imidazoline core contains a basic nitrogen (


). At physiological pH, it is protonated.
  • Primary Interaction: A critical salt bridge forms between the protonated imidazoline nitrogen and a conserved Aspartate residue (e.g., Asp113 in

    
    -AR) in the receptor's transmembrane bundle.
    
  • Secondary Interaction:

    
    -stacking with Phenylalanine residues (e.g., Phe412) stabilizes the ring orientation.
    
The cis-Diphenylimidazoline (MDM2 Target)

Ligand Prototype: Nutlin-3a. Binding Driver: Entropy (


) & Hydrophobic Effect.

Here, the imidazoline ring serves as a rigid scaffold to project hydrophobic groups rather than acting as the primary binding anchor.

  • Stereochemistry is Critical: Only the cis-isomer correctly positions the two phenyl rings to mimic the

    
     helical turn of the p53 transactivation domain.
    
  • The "Three-Finger" Mimicry:

    • 4-Chlorophenyl (Finger 1): Occupies the Trp23 pocket of MDM2.

    • 4-Chlorophenyl (Finger 2): Occupies the Leu26 pocket.

    • Ethyl Ether/Other (Finger 3): Occupies the Phe19 pocket.[2]

  • Thermodynamics: Binding releases ordered water molecules from the deep hydrophobic cleft of MDM2, providing a significant entropic gain.

Comparative Data Table
FeatureClassic Imidazoline (e.g., Idazoxan)cis-Diphenylimidazoline (e.g., Nutlin-3a)
Primary Target

-AR / Imidazoline Receptors (I1, I2)
MDM2 (E3 Ubiquitin Ligase)
Binding Pocket Transmembrane Orthosteric SiteSurface Hydrophobic Cleft
Key Interaction Ionic Bond (Salt Bridge) with AspartateVan der Waals / Hydrophobic filling
Stereosensitivity Low to ModerateCritical (cis >> trans)
Typical Affinity (

)
1 – 10 nM90 – 100 nM (Nutlin-3a)
Off-Target Risk Hypotension (via I1/

)
Toxicity via p53 activation in normal tissue

Visualization: Pathway & Binding Logic

The following diagram illustrates the functional divergence of the imidazoline scaffold based on substitution and target engagement.

BindingMechanism Scaffold Imidazoline Core Scaffold Sub1 Mono-Substitution / Fused Ring (e.g., Idazoxan) Scaffold->Sub1 Minimal Steric Bulk Sub2 cis-Diphenyl Substitution (e.g., Nutlin-3a) Scaffold->Sub2 High Steric Bulk Target1 Target: GPCRs / I-Receptors (Transmembrane) Sub1->Target1 Mech1 Mechanism: Electrostatic (Salt Bridge to Asp) Target1->Mech1 Effect1 Effect: Sympathetic Tone Modulation (Hypotension/Analgesia) Mech1->Effect1 Target2 Target: MDM2 (Soluble Protein Interface) Sub2->Target2 Mech2 Mechanism: Hydrophobic Mimicry (p53 Helix Emulation) Target2->Mech2 Effect2 Effect: p53 Stabilization (Apoptosis/Cell Cycle Arrest) Mech2->Effect2

Figure 1: Divergent pharmacological pathways of Imidazoline derivatives. Left: Classic GPCR binding. Right: MDM2 PPI inhibition.

Experimental Protocols

To validate these binding modes, two distinct assay platforms are required. A radioligand assay is standard for the GPCR targets, while Fluorescence Polarization (FP) is the gold standard for the MDM2 PPI.

Protocol A: Fluorescence Polarization (FP) for MDM2 Binding

Purpose: Quantify the ability of a this compound to displace a fluorescent p53 peptide from MDM2.

Materials:

  • Recombinant Human MDM2 (GST-tagged, residues 1-118).

  • Fluorescent Probe: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL-NH2).

  • Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT.

Step-by-Step Workflow:

  • Master Mix Prep: Dilute MDM2 protein to

    
     (final concentration) and 5-FAM-p53 peptide to 
    
    
    
    in Assay Buffer.
    • Note: The protein concentration should be slightly above the

      
       of the probe to ensure the window for displacement.
      
  • Compound Titration: Prepare a 10-point serial dilution of the this compound ligand (e.g., Nutlin-3a) in DMSO. Transfer

    
     to a black 384-well low-binding plate.
    
  • Incubation: Add

    
     of the Master Mix to the wells. Centrifuge briefly (
    
    
    
    , 1 min). Incubate for 30 minutes at Room Temperature (RT) in the dark.
    • Causality: 30 mins allows the system to reach equilibrium. DTT prevents oxidation of Cys residues in the MDM2 pocket.

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

    • Mechanism:[2][3][4] Bound probe = High tumbling time = High mP. Displaced probe = Low tumbling time = Low mP.

  • Analysis: Plot mP vs. Log[Ligand]. Fit to a sigmoidal dose-response model to determine

    
    .
    
Protocol B: Radioligand Competition Binding (I2 Receptor)

Purpose: Determine affinity (


) of classic imidazolines for the I2 binding site.

Materials:

  • Tissue Source: Rat cerebral cortex membranes (rich in I2 sites).

  • Radioligand:

    
    -2-BFI (Selective I2 ligand) or 
    
    
    
    -Idazoxan (in presence of epinephrine to block
    
    
    -AR).
  • Non-specific Control:

    
     Idazoxan.
    

Step-by-Step Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at

    
    . Resuspend pellet.
    
  • Binding Reaction: In tubes, combine:

    • 
       Membrane suspension (
      
      
      
      protein).
    • 
      
      
      
      
      -2-BFI (
      
      
      final).
    • 
       Competing Ligand (Classic Imidazoline).
      
  • Equilibrium: Incubate at

    
     for 45 minutes.
    
    • Critical Step: Unlike GPCRs which often require

      
      , I2 sites are stable at RT.
      
  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI.

    • Why PEI? Polyethyleneimine reduces non-specific binding of the positively charged imidazoline radioligand to the glass filter.

  • Counting: Add scintillation cocktail and count radioactivity (CPM). Calculate

    
     using the Cheng-Prusoff equation.
    

References

  • Vassilev, L. T., et al. (2004).[5] "In vivo activation of the p53 pathway by small-molecule antagonists of MDM2." Science.

  • Regunathan, S., & Reis, D. J. (1996).[1] "Imidazoline receptors and their endogenous ligands." Annual Review of Pharmacology and Toxicology.

  • Fry, D. C., et al. (2013). "Structure-based design of MDM2–p53 inhibitors." Journal of Medicinal Chemistry.

  • Eglen, R. M., et al. (2008). "The use of fluorescence polarization assays in high-throughput screening." Combinatorial Chemistry & High Throughput Screening.

  • Gentili, F., et al. (2008).[6] "Novel ligands rationally designed for characterizing I2-imidazoline binding sites nature and functions." Journal of Medicinal Chemistry.

Sources

A Comparative Guide to Theoretical vs. Experimental Bond Lengths in Diphenylimidazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Diphenylimidazolines

Diphenylimidazoline scaffolds are prevalent in medicinal chemistry, forming the core of molecules with a wide range of biological activities. The precise three-dimensional structure of these compounds, particularly the bond lengths within the imidazoline ring and its phenyl substituents, dictates their interaction with biological targets. Accurate determination of these parameters is therefore a cornerstone of structure-activity relationship (SAR) studies and lead optimization in drug discovery.

This guide will navigate the two primary methodologies for elucidating these structural details: single-crystal X-ray diffraction for experimental determination and Density Functional Theory (DFT) for theoretical prediction. We will compare the outcomes of these techniques, discuss the origins of any discrepancies, and provide standardized protocols to ensure reproducible and reliable results.

Methodologies: A Tale of Two Approaches

The Experimental Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the atomic and molecular structure of a crystalline compound.[1][2] The technique involves irradiating a well-ordered crystal with X-rays and analyzing the resulting diffraction pattern.[3][4] The angles and intensities of the diffracted beams allow for the calculation of a three-dimensional electron density map, from which the positions of individual atoms and the bonds between them can be inferred with high precision.[1]

Causality in Experimental Design: The choice of crystallization conditions (solvent, temperature, etc.) is paramount, as it directly influences the quality of the crystal, which in turn dictates the resolution of the final structure.[3] A high-quality crystal yields a high-resolution diffraction pattern, enabling the precise localization of atoms and the accurate measurement of bond lengths.[3]

The Theoretical Framework: Density Functional Theory (DFT)

Computational chemistry provides a powerful avenue for predicting molecular structures and properties. Density Functional Theory (DFT) is a quantum mechanical method that has become a mainstay for geometry optimization.[5] Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a molecule from its electron density.[5] By systematically adjusting the atomic coordinates to find the minimum energy conformation, DFT can predict equilibrium bond lengths and angles for a molecule in the gas phase (in silico).[5][6]

Expert Rationale for Method Selection: The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311G(d,p)) is a critical decision in DFT calculations.[7][8] These parameters determine the accuracy of the calculation, with more complex functionals and larger basis sets generally providing more accurate results at a higher computational cost. The selection represents a balance between desired accuracy and available computational resources. For organic molecules, hybrid functionals like B3LYP often provide a good compromise of accuracy and efficiency.[9]

Comparative Analysis: 2,4,5-Triphenyl-1H-imidazole (Lophine)

To illustrate the comparison, we will focus on the parent compound, 2,4,5-triphenyl-1H-imidazole, also known as lophine.[10] This molecule serves as an excellent case study due to the availability of both experimental crystallographic data and theoretical calculations.[7][10]

BondExperimental Bond Length (Å) (X-ray)[10]Theoretical Bond Length (Å) (DFT/B3LYP)[7]Difference (Å)
N1-C21.3501.379+0.029
C2-N31.3461.321-0.025
N3-C41.3831.391+0.008
C4-C51.3751.381+0.006
C5-N11.3861.393+0.007
C2-C(Ph)1.4741.479+0.005
C4-C(Ph)1.4811.482+0.001
C5-C(Ph)1.4801.484+0.004

Data Summary for 2,4,5-Triphenyl-1H-imidazole Bond Lengths

Discussion of Discrepancies:

The data reveals a generally good agreement between the experimental and theoretical bond lengths, with most differences being less than 0.03 Å.[7][11] However, even small discrepancies are significant and warrant discussion.

The primary reason for these differences lies in the fundamental states being modeled.

  • Experimental (Solid-State): X-ray crystallography measures the molecule's structure within a crystal lattice. In this solid state, the molecule is subject to intermolecular forces such as hydrogen bonding and van der Waals interactions from neighboring molecules.[12][13] These crystal packing forces can slightly alter the molecular geometry, leading to bond compression or elongation.[12] For instance, in some lophine derivatives, N-H···N hydrogen bonds are observed, which would directly influence the C-N bond lengths within the imidazoline ring.[10]

  • Theoretical (Gas Phase): DFT calculations, unless specifically parameterized for a solvent or solid-state environment, model an isolated molecule in the gas phase. This represents a molecule free from intermolecular interactions.[14] Therefore, the calculated geometry reflects the inherent electronic structure of the molecule itself.

The observed differences, particularly in the N1-C2 and C2-N3 bonds, can be attributed to the influence of the crystalline environment in the experimental structure, which is absent in the gas-phase theoretical model.[12] It is also important to acknowledge that theoretical values are based on assumptions that may not be perfectly valid in an experimental setting, and experimental measurements always have some degree of uncertainty.[14]

Experimental and Computational Workflows

To ensure the integrity and reproducibility of results, the following detailed protocols are provided.

Experimental Workflow: Single-Crystal X-ray Diffraction

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis & Purification of this compound Crystallization Recrystallization (e.g., slow evaporation) Synthesis->Crystallization CrystalSelection Selection of High-Quality Single Crystal (>0.1 mm) Crystallization->CrystalSelection Mounting Mounting Crystal on Diffractometer CrystalSelection->Mounting Xray X-ray Beam Exposure & Diffraction Mounting->Xray Data Measurement of Diffraction Intensities Xray->Data Phase Solving the Phase Problem (e.g., Direct Methods) Data->Phase Model Building Initial Molecular Model Phase->Model Refine Refinement of Atomic Positions & Thermal Parameters Model->Refine Validate Structure Validation Refine->Validate G cluster_0 Input Preparation cluster_1 Calculation cluster_2 Analysis Build Build Initial 3D Structure of this compound Method Select DFT Method: Functional (e.g., B3LYP) Basis Set (e.g., 6-311G(d,p)) Build->Method SCF Self-Consistent Field (SCF) Calculation Method->SCF GeoOpt Geometry Optimization: Minimizing Energy SCF->GeoOpt Iterative Process GeoOpt->SCF Freq Frequency Calculation (Confirm Minimum) GeoOpt->Freq Extract Extract Optimized Geometry: Bond Lengths & Angles Freq->Extract

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Diphenylimidazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Diphenylimidazoline (commonly encountered as 4,5-diphenyl-2-imidazoline or related derivatives like 2-phenyl-2-imidazoline ) represents a class of organic bases frequently utilized as intermediates in pharmaceutical synthesis and as cross-linking agents.

From a disposal standpoint, the critical characteristic of this compound is its basic nitrogenous heterocycle . Unlike neutral organic solids, this compound can exhibit exothermic reactivity with strong acids and oxidizers. Furthermore, while often not classified as a P-list (acutely toxic) waste under RCRA, it is strictly regulated due to its aquatic toxicity and potential for bio-accumulation in local water systems.

The Core Directive: Zero Drain Discharge. Under no circumstances should this compound or its solutions be released into municipal sewer systems.

Hazard Identification & Safety Prerequisites

Before initiating any disposal workflow, you must validate your safety perimeter. The following data synthesizes standard Safety Data Sheet (SDS) parameters for the imidazoline class.

Hazard Profile Matrix
ParameterClassificationH-CodeOperational Implication
Toxicity Acute Oral Toxicity (Cat 4)H302 Harmful if swallowed.[1][2][3][4][5][6] Do not generate dust during disposal.[7][1][8][3][4][5][6][9][10]
Irritation Skin/Eye Irritant (Cat 2/2A)H315, H319 Contact causes inflammation. Double-gloving recommended.
Reactivity Organic BaseN/A INCOMPATIBLE with Strong Acids & Oxidizers. Risk of heat generation.[1]
Environment Aquatic ToxicityH410 Very toxic to aquatic life.[3] strictly prohibited from drain disposal.[8][11]
Mandatory PPE (Personal Protective Equipment)
  • Respiratory: N95 (minimum) or P100 respirator if handling solid powder outside a fume hood.

  • Dermal: Nitrile rubber gloves (Minimum thickness: 0.11 mm). Break-through time >480 min.

  • Ocular: Chemical safety goggles (ANSI Z87.1 compliant). Face shield required if pouring large liquid volumes.

Waste Characterization & Segregation

Effective disposal begins with accurate characterization. You must segregate this compound waste streams to prevent dangerous cross-reactions in the central accumulation area.

The "Organic Base" Rule

This compound is an alkaline organic .

  • DO NOT mix with acidic waste streams (e.g., waste H₂SO₄ or HCl). This will trigger an acid-base neutralization reaction, generating heat and potentially over-pressurizing the waste container.

  • DO NOT mix with strong oxidizers (e.g., Permanganates, Peroxides).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired reagents, spilled powder, or synthesized solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a screw-top lid.

  • Transfer:

    • Working inside a fume hood, transfer the solid using a chemically inert spatula.

    • Critical: Avoid creating airborne dust.[7][1][8][3][4][5][6][9][10][11] If dust is visible, dampen slightly with an inert solvent (e.g., ethanol) before transfer, provided the solvent is compatible with incineration.

  • Labeling:

    • Affix a hazardous waste label.

    • Chemical Name: "this compound - Solid."

    • Hazard Checkbox: [x] Toxic [x] Irritant.[10]

  • Disposal Path: Designate for High-Temperature Incineration (Rotary Kiln) via a licensed hazardous waste contractor.

Protocol B: Liquid Waste (Solutions/Mother Liquor)

Applicable for: Reaction mixtures or dissolved reagents.

  • pH Check: Before adding to a waste carboy, confirm the pH of the solution.

  • Segregation:

    • Pour into a carboy designated for "Basic Organic Waste" or "Non-Halogenated Organic Solvents" (depending on the solvent carrier).

    • Warning: If the solvent is halogenated (e.g., DCM, Chloroform), it must go into the "Halogenated Waste" stream, but only if the pH is neutral or the waste profile allows bases.

  • Labeling:

    • List all constituents (e.g., "this compound (5%), Ethanol (95%)").

    • Mark as "Alkaline/Basic" to alert downstream handlers.

Protocol C: Contaminated Debris

Applicable for: Gloves, weighing boats, paper towels.

  • Collection: Place items in a clear, 6-mil polyethylene hazardous waste bag.

  • Sealing: Twist and tape the bag neck (Gooseneck seal) to prevent volatile leakage.

  • Secondary Containment: Place the sealed bag inside a rigid drum or box labeled "Solid Hazardous Debris."

Emergency Response: Spill Management

Scenario: You have dropped a 100g bottle of this compound powder on the lab floor.

Visual Workflow: Spill Response

SpillResponse Start Spill Detected Assess Assess Hazard (Is dust airborne?) Start->Assess Evacuate Evacuate Area & Allow Dust to Settle (15 min) Assess->Evacuate Yes (Dusty) PPE Don PPE: Nitrile Gloves, Goggles, N95 Respirator Assess->PPE No (contained) Evacuate->PPE Contain Containment: Cover with damp paper towels to suppress dust PPE->Contain Clean Cleanup: Sweep into dustpan (Do not use vacuum unless HEPA) Contain->Clean Wash Decontamination: Wash area with dilute acetic acid then water Clean->Wash Disposal Disposal: Label as 'Hazardous Debris' Contact EHS Wash->Disposal

Figure 1: Decision logic for responding to a solid this compound spill. Note the emphasis on dust suppression.

Operational Steps for Spill Cleanup:
  • Isolate: Mark the area. If dust is airborne, evacuate for 15 minutes to allow settling.

  • Suppress: Gently cover the powder with paper towels dampened with water or ethanol. This prevents particle dispersion during sweeping.

  • Collect: Using a dustpan and brush (dedicated for hazardous use), sweep up the damp material. Do not use a standard shop vac , as it will aerosolize the fine particles.

  • Decontaminate: The surface may remain basic. Wipe the floor with a dilute weak acid (e.g., 5% acetic acid or vinegar) to neutralize residues, followed by a soap and water wash.

  • Dispose: All cleanup materials (towels, gloves used) must be treated as hazardous chemical waste (Protocol C).

Disposal Decision Tree

Use this logic flow to determine the correct waste stream for your specific material.

DisposalTree Input This compound Waste Material StateCheck Physical State? Input->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Items StateCheck->Debris PureSolid Pure Substance? Solid->PureSolid SolventCheck Solvent Type? Liquid->SolventCheck BinD Container D: Solid Debris/Trash (Double Bagged) Debris->BinD BinA Container A: Solid Hazardous Waste (Incineration) PureSolid->BinA Yes PureSolid->BinD No (Wipes/Gloves) BinB Container B: Basic Organic Waste (No Acids!) SolventCheck->BinB Non-Halogenated (Ethanol, DMSO) BinC Container C: Halogenated Waste (Check pH Compatibility) SolventCheck->BinC Halogenated (DCM, Chloroform)

Figure 2: Waste stream segregation logic. Correct segregation prevents incompatible reactions in storage.[12]

References

  • Fisher Scientific. (2023). Safety Data Sheet: 4,5-Dihydro-2-phenyl-1H-imidazole. Retrieved from

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Phenyl-2-imidazoline. Retrieved from

  • ChemicalBook. (2024).[1][5] 4,5-Diphenyl-2-imidazoline Chemical Properties and Safety. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.